Isokotanin B
Description
This compound has been reported in Aspergillus alliaceus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGEKKETJXWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017787 | |
| Record name | Isokotanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154160-09-5 | |
| Record name | Isokotanin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isokotanin B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus alliaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isokotanin B, a bicoumarin metabolite produced by the fungus Aspergillus alliaceus. This compound, along with its analogs Isokotanin A and C, was first reported in 1994. This document details the initial discovery, outlines a reconstructed experimental protocol for its isolation from the sclerotia of the fungus, summarizes its physicochemical properties, and discusses its known biological activities. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites.[1][2][3] These compounds have been pivotal in the development of new therapeutic agents. Aspergillus alliaceus, a member of this genus, is known to produce sclerotia, which are hardened masses of mycelium that serve as survival structures.[4] It is within these sclerotia that a unique profile of secondary metabolites can be found. Among these are the isokotanins, a series of bicoumarin compounds. This guide focuses specifically on this compound, a metabolite with noted insecticidal properties.
Discovery of this compound
This compound was first reported in 1994 by Laakso and colleagues as a new bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus.[5] The discovery was the result of a screening program aimed at identifying novel bioactive compounds from fungi. Alongside this compound, two other new bicoumarins, Isokotanin A and C, were also isolated and characterized from the same fungal source.[5] The initial study highlighted the structural novelty of these compounds and their potential as insecticidal agents.[5]
Isolation of this compound
The isolation of this compound is achieved from the sclerotia of Aspergillus alliaceus. The following is a reconstructed experimental protocol based on general methods for the isolation of secondary metabolites from Aspergillus species and information from the original discovery publication.
Fungal Cultivation and Sclerotia Production
-
Organism: Aspergillus alliaceus
-
Cultivation: The fungus is cultured on a suitable solid medium, such as potato dextrose agar (PDA) or Czapek yeast extract agar (CYA), to promote the formation of sclerotia.[4] Cultures are maintained at an appropriate temperature (typically 25-28°C) in the dark for several weeks to allow for robust growth and maturation of sclerotia.
Extraction of Fungal Metabolites
-
Harvesting: The mature sclerotia are manually harvested from the surface of the agar plates.
-
Drying and Grinding: The collected sclerotia are air-dried or lyophilized and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sclerotia are extracted exhaustively with a series of organic solvents of increasing polarity. A common sequence would be hexane, followed by ethyl acetate, and then methanol. This compound, being a moderately polar compound, is expected to be primarily in the ethyl acetate fraction.
Chromatographic Purification
-
Crude Fractionation: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract. This crude material is then subjected to preliminary fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Silica Gel Column Chromatography: The fraction containing this compound is further purified by silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled, concentrated, and subjected to final purification by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system, such as a gradient of methanol and water, to yield pure this compound.
Characterization of this compound
The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C23H20O8 |
| Molecular Weight | 424.40 g/mol |
| Appearance | Not specified in abstracts |
| UV max (in MeOH) | Not specified in abstracts |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): The structure of this compound was determined primarily through one- and two-dimensional NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC. These analyses established the connectivity of the atoms within the bicoumarin skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of C23H20O8.
Biological Activity
This compound has demonstrated notable insecticidal activity. In a dietary administration study, it was shown to reduce the feeding of larvae of the dried fruit beetle, Carpophilus hemipterus, by 21% at a concentration of 100 ppm.[6][7] It also showed activity against the corn earworm, Helicoverpa zea.[5] The precise mechanism of action for its insecticidal properties has not been fully elucidated in the available literature.
Experimental Workflow Diagram
References
- 1. Studies on fungal products. Part 10. Isolation and structures of novel bicoumarins, desertorins A, B, and C, from Emericella desertorum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Aspergillus Secondary Metabolite Database, a resource to understand the Secondary metabolome of Aspergillus genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Association of fungal secondary metabolism and sclerotial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Isokotanin B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isokotanin B is a naturally occurring bicoumarin derivative isolated from the sclerotia of the fungus Aspergillus alliaceus. This document provides a concise technical overview of this compound, summarizing its chemical properties, known biological activities, and a general methodology for its isolation. Currently, specific signaling pathways associated with this compound have not been elucidated in the available scientific literature.
Chemical Properties
This compound is characterized by the following molecular and physical properties:
| Property | Value | Reference |
| CAS Number | 154160-09-5 | [1][2][3] |
| Molecular Formula | C₂₃H₂₀O₈ | [1][2][3] |
| Molecular Weight | 424.40 g/mol | [1] |
| Appearance | Light yellow solid | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [4] |
Biological Activity
The primary biological activity reported for this compound is its insecticidal properties. The structural determination of this compound was achieved through various NMR techniques, including INEPT, HMQC, and NOESY.[1]
| Activity | Target Organism | Effect | Reference |
| Insecticidal | Helicoverpa zea (Corn earworm) | Active | [1] |
| Insecticidal | Carpophilus hemipterus (Dried fruit beetle) | Active | [1] |
Experimental Protocols
Isolation of this compound from Aspergillus alliaceus
A detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature. However, based on the initial discovery and general methods for isolating fungal secondary metabolites, a generalized workflow can be proposed. This compound, along with Isokotanins A and C, was first isolated from the sclerotia of Aspergillus alliaceus.[1] The process would generally involve solvent extraction of the fungal material followed by chromatographic separation to purify the compound.
Signaling Pathways
As of the latest available data, there is no specific information detailing the signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its biological activities.
Conclusion
This compound is a fungal metabolite with established insecticidal activity. While its chemical properties and a general isolation approach are known, its specific mechanism of action and the signaling pathways it may influence remain an open area for future investigation. This knowledge gap presents an opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this bicoumarin compound.
References
Isokotanin B: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Isokotanin B, a bicoumarin fungal metabolite, in dimethyl sulfoxide (DMSO), methanol, and other organic solvents. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this compound.
Introduction to this compound
This compound is a natural product, a bicoumarin fungal metabolite, that has been isolated from the sclerotia of Aspergillus alliaceus[][2]. It is identified by the CAS Number 154160-09-5[][3]. Chemically, it is known as (+)-7-hydroxy-4,4',7'-trimethoxy-5,5'-dimethyl-[6,6'-bi-2H-1-benzopyran]-2,2'-dione[][3]. This compound has demonstrated biological activity, including reducing feeding by C. hemipterus larvae when administered in their diet[][3]. Understanding its solubility is a critical first step for in vitro and in vivo experimental design.
Solubility Profile of this compound
The solubility of a compound is a fundamental physical property that dictates its suitability for various experimental and formulation purposes. While precise quantitative solubility data for this compound is not widely published, qualitative solubility information is available from various chemical suppliers.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[][3] |
| Methanol | Soluble[][3] |
| Ethanol | Soluble[][3] |
| Dimethylformamide (DMF) | Soluble[][3] |
Note: The term "soluble" indicates that the compound will dissolve in the solvent, but does not specify the concentration at which it is soluble. Researchers should determine the quantitative solubility for their specific experimental needs.
The use of organic solvents is often necessary in drug metabolism and other in vitro studies to accommodate lipophilic compounds[4]. However, it is crucial to consider that solvents themselves can impact experimental results by inhibiting enzyme activities[4]. Therefore, the choice and concentration of a solvent should be carefully evaluated.
General Experimental Protocol for Solubility Determination
For researchers requiring quantitative solubility data or needing to test solubility in alternative solvents, the following general protocol, adapted from established methodologies for determining the solubility of test chemicals, can be employed[5].
Objective: To determine the maximum soluble concentration of this compound in a given organic solvent.
Materials:
-
This compound (solid form)
-
Selected organic solvent(s) (e.g., DMSO, Methanol, Ethanol, Acetonitrile)
-
Glass vials or tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath capable of maintaining 37°C
Methodology:
-
Initial High-Concentration Test:
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Weigh a precise amount of this compound (e.g., 10 mg) into a glass vial.
-
Add a small volume of the chosen solvent to achieve a high target concentration (e.g., 0.5 mL for a 20 mg/mL solution). The test chemical and solvent should be at room temperature[5].
-
-
Mechanical Dissolution Procedures:
-
Gently mix the solution at room temperature by inverting the tube[5].
-
Vortex the tube for 1-2 minutes[5].
-
Visually inspect for undissolved particles. If the compound has not fully dissolved, sonicate the vial in a water bath for up to 5 minutes[5].
-
If the compound remains insoluble, warm the solution to 37°C for 5 to 60 minutes[5].
-
-
Serial Dilution for Insoluble Compounds:
-
If complete solubility is not achieved at the initial high concentration, perform a serial dilution.
-
For instance, if the compound was insoluble at 20 mg/mL, add more solvent to reach a lower concentration (e.g., add 4.5 mL to the initial 0.5 mL to test solubility at 2 mg/mL)[5].
-
Repeat the mechanical dissolution procedures (vortexing, sonication, warming) as described in step 2.
-
-
Determination of Maximum Solubility:
-
Continue the dilution process until complete dissolution is observed.
-
The highest concentration at which the compound is fully dissolved is recorded as the quantitative solubility under the tested conditions. Visual inspection is the most common method for this determination.
-
Visualization of Experimental Workflow
The logical progression of the solubility determination protocol is illustrated in the following diagram.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. The primary reported activity is related to its effects as an antifeedant in insects[][2][3]. Further research is required to elucidate the molecular mechanisms and specific cellular signaling pathways through which this compound exerts its biological effects.
References
Isokotanin B: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isokotanin B is a naturally occurring bicoumarin, a class of phenolic compounds characterized by a fused di-coumarin structure. First isolated from the sclerotia of the fungus Aspergillus alliaceus, this compound has garnered interest for its potential biological activities, particularly its insecticidal properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its isolation and characterization, and an exploration of its biological activities with a focus on its potential mechanism of action.
Physical and Chemical Properties
This compound presents as a light yellow solid.[2] Its core chemical structure is (+)-7-hydroxy-4,4',7'-trimethoxy-5,5'-dimethyl-[6,6'-bi-2H-1-benzopyran]-2,2'-dione.[3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C23H20O8 | [1][2] |
| Molecular Weight | 424.40 g/mol | [1][2] |
| IUPAC Name | 6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | [1] |
| CAS Number | 154160-09-5 | [1][2] |
| Appearance | Light yellow solid | [2] |
| Solubility | Soluble in Ethanol, Methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1][2] |
| Purity | >95% by HPLC | [1][2] |
| UV-Vis (λmax) | 215, 326 nm | [3] |
| Storage | Store at -20°C | [1][2][4] |
| Melting Point | Not available in the reviewed literature. | |
| ¹H and ¹³C NMR Data | The structure of this compound was determined using selective INEPT, HMQC, and NOESY NMR techniques.[1] However, specific chemical shift data is not readily available in the public domain. |
Experimental Protocols
The isolation and characterization of this compound, as first described by Laakso et al. (1994), involves a multi-step process typical for the purification of natural products from fungal sources.
Isolation and Purification of this compound from Aspergillus alliaceus Sclerotia
The general workflow for the isolation of this compound is a bioassay-guided fractionation process. This involves extraction of the fungal material, followed by chromatographic separation of the components, with each fraction being tested for biological activity to guide the purification of the active compound.
1. Fungal Culture and Sclerotia Production:
-
Aspergillus alliaceus is cultured on a suitable solid medium, such as Czapek-Dox agar, to promote the formation of sclerotia, which are dense aggregates of fungal hyphae.
-
The cultures are incubated under controlled conditions of temperature and humidity for a period sufficient to allow for the development and maturation of sclerotia.
2. Extraction:
-
The mature sclerotia are harvested from the culture medium.
-
The harvested sclerotia are dried and ground to a fine powder to increase the surface area for solvent extraction.
-
The powdered sclerotia are then subjected to solvent extraction, typically using a solvent of intermediate polarity like ethyl acetate or chloroform, to isolate a wide range of secondary metabolites, including bicoumarins. The extraction is often performed exhaustively using a Soxhlet apparatus or by repeated maceration.
3. Chromatographic Separation and Purification:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then subjected to a series of chromatographic techniques to separate the individual components.
-
Initial Fractionation: Vacuum liquid chromatography (VLC) or column chromatography using silica gel is often employed for the initial separation of the crude extract into fractions of varying polarity. A solvent gradient system, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), is used to elute the compounds.
-
Bioassay-Guided Fractionation: Each fraction is tested for its insecticidal activity. The most active fractions are selected for further purification.
-
Fine Purification: The active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 reverse-phase column) and mobile phase to isolate pure this compound.
4. Structure Elucidation:
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
The chemical structure of this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC, and NOESY to establish the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Biological Activity and Potential Mechanism of Action
This compound has demonstrated notable insecticidal activity. Dietary administration of this compound at a concentration of 100 ppm has been shown to reduce the feeding of Carpophilus hemipterus larvae by 21%.[1] It also exhibits activity against the corn earworm, Helicoverpa zea.[1]
While the specific molecular mechanism of action for this compound has not been extensively elucidated, the insecticidal properties of coumarin-based compounds are often attributed to their ability to inhibit key enzymes in the insect nervous system. A plausible mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase Inhibition:
Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
The proposed mechanism involves the following steps:
-
This compound enters the insect's nervous system.
-
The bicoumarin structure of this compound interacts with the active site of the acetylcholinesterase enzyme.
-
This binding inhibits the normal function of AChE, preventing the breakdown of acetylcholine.
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The resulting accumulation of acetylcholine in the synapse leads to hyperexcitation of the postsynaptic neuron.
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This sustained neuronal firing causes paralysis and death of the insect.
The following DOT script generates a diagram illustrating this proposed signaling pathway.
Caption: Proposed mechanism of insecticidal action of this compound via acetylcholinesterase inhibition.
Conclusion
This compound is a promising natural bicoumarin with demonstrated insecticidal properties. This guide has summarized its known physical and chemical characteristics and provided a detailed overview of the experimental procedures for its isolation and characterization. While further research is needed to fully elucidate its specific mechanism of action and to determine its full toxicological profile, the information presented here provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and related compounds for applications in agriculture and pest management. Future studies should focus on obtaining a complete set of spectroscopic data, determining its melting point, and conducting detailed mechanistic studies to confirm its mode of action.
References
- 1. Association of fungal secondary metabolism and sclerotial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Phylogenetic Identification of Fungi Isolated from the Marine Sponge Tethya aurantium and Identification of Their Secondary Metabolites [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Isokotanin B Biosynthesis Pathway in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isokotanin B, a bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus, has demonstrated notable insecticidal activities.[1][2][3][4][5] As a polyketide-derived natural product, its biosynthetic pathway is of significant interest for potential bioengineering and the development of novel agrochemicals. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the absence of direct experimental elucidation of the specific pathway, this document presents a putative biosynthetic route based on the known biosynthesis of related fungal bicoumarins, bioinformatic analysis of the Aspergillus alliaceus genome, and established principles of fungal secondary metabolism.[6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals working in natural product biosynthesis, fungal genetics, and agrochemical development.
Introduction to this compound and Fungal Bicoumarins
This compound belongs to the bicoumarin class of fungal polyketides, which are characterized by a dimeric structure formed from two coumarin moieties.[2] These compounds are synthesized by filamentous fungi, primarily from the genus Aspergillus.[1] Fungal polyketides are a diverse group of secondary metabolites biosynthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[7] The biosynthesis of complex polyketides like this compound typically involves a dedicated gene cluster encoding the PKS, tailoring enzymes (such as oxidases, methyltransferases, and hydroxylases), and potentially transporters and regulatory proteins.[9] While the genome of Aspergillus alliaceus has been sequenced, the specific gene cluster responsible for this compound production has not yet been experimentally characterized.
A Putative Biosynthetic Pathway for this compound
Based on the biosynthesis of the related bicoumarin kotanin and general principles of fungal polyketide synthesis, a putative pathway for this compound is proposed. This pathway can be divided into three main stages: monomer synthesis, oxidative dimerization, and tailoring modifications.
Stage 1: Synthesis of the Coumarin Monomer
The biosynthesis is initiated with the formation of a pentaketide backbone from one acetyl-CoA starter unit and four malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS). The NR-PKS catalyzes the iterative condensation of these precursor molecules. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions, likely facilitated by a product template (PT) domain within the PKS and possibly other associated enzymes, to form a 4,7-dihydroxy-5-methylcoumarin intermediate.
Stage 2: Oxidative Dimerization
The key step in the formation of the bicoumarin scaffold is the oxidative dimerization of two molecules of the coumarin monomer. This reaction is likely catalyzed by a laccase or a similar phenol oxidase. These enzymes catalyze the formation of a carbon-carbon bond between the two coumarin units, resulting in the characteristic bicoumarin core structure.
Stage 3: Tailoring Modifications
Following dimerization, the bicoumarin intermediate undergoes a series of tailoring reactions to yield this compound. These modifications are catalyzed by specific enzymes encoded within the biosynthetic gene cluster and likely include:
-
Hydroxylation: A cytochrome P450 monooxygenase may introduce a hydroxyl group at a specific position on one of the coumarin rings.
-
O-Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are responsible for the addition of methyl groups to the hydroxyl moieties on the bicoumarin scaffold, leading to the final structure of this compound.
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available in the scientific literature. This includes enzyme kinetics, gene expression levels under different conditions, and concentrations of biosynthetic intermediates. Future research involving the identification and characterization of the this compound gene cluster will be necessary to generate such data.
The following table outlines the types of quantitative data that would be valuable for a comprehensive understanding of this pathway.
| Data Type | Description | Potential Experimental Approach |
| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for the PKS, oxidase, and tailoring enzymes. | In vitro assays with purified recombinant enzymes and their respective substrates. |
| Gene Expression | Relative or absolute transcript levels of the biosynthetic genes under various growth conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) of A. alliaceus cultures. |
| Metabolite Analysis | Quantification of this compound and its biosynthetic intermediates in fungal cultures. | High-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS). |
Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in characterizing this pathway.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the contiguous set of genes responsible for this compound biosynthesis in the Aspergillus alliaceus genome.
Methodology: Bioinformatic Genome Mining
-
Genome Acquisition: Obtain the sequenced genome of Aspergillus alliaceus from a public database (e.g., NCBI).
-
Gene Cluster Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict putative secondary metabolite biosynthetic gene clusters within the genome.
-
Candidate Cluster Identification: Search the predicted clusters for genes encoding a non-reducing polyketide synthase (NR-PKS), a laccase or phenol oxidase, cytochrome P450 monooxygenases, and methyltransferases, as these are the enzyme types predicted to be involved in this compound biosynthesis.
-
Homology Analysis: Perform BLASTp analysis of the predicted proteins within the candidate cluster against known enzymes from other fungal bicoumarin or coumarin biosynthetic pathways to establish potential homology and function.
Functional Characterization of Biosynthetic Genes
Objective: To confirm the role of individual genes within the putative biosynthetic cluster in this compound production.
Methodology: Gene Knockout and Heterologous Expression
-
Gene Knockout in A. alliaceus
-
Construct Design: Create gene disruption cassettes for each candidate gene using homologous recombination. These cassettes typically contain a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: Introduce the disruption cassettes into A. alliaceus protoplasts.
-
Mutant Selection and Verification: Select transformants on appropriate media and verify the gene deletion by PCR and Southern blotting.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using HPLC-MS and compare them to the wild-type strain. A loss of this compound production or the accumulation of a biosynthetic intermediate in a mutant strain would confirm the gene's involvement in the pathway.
-
-
Heterologous Expression in a Model Fungus
-
Cluster Cloning: Clone the entire putative biosynthetic gene cluster into an expression vector.
-
Host Transformation: Introduce the expression vector into a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae, that does not natively produce this compound.
-
Metabolite Analysis: Analyze the culture extracts of the transformed host for the production of this compound or related intermediates using HPLC-MS. Successful production would confirm the functionality of the entire gene cluster.
-
In Vitro Characterization of Enzyme Function
Objective: To determine the specific biochemical function of individual enzymes in the pathway.
Methodology: Recombinant Protein Expression and Enzyme Assays
-
Gene Cloning and Expression: Clone the coding sequence of a target biosynthetic enzyme (e.g., the putative laccase or a methyltransferase) into an E. coli or yeast expression vector.
-
Protein Purification: Overexpress the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
For the putative laccase , incubate the purified enzyme with the coumarin monomer (which may need to be chemically synthesized or isolated from a PKS-expressing strain) and monitor the formation of the dimeric product by HPLC-MS.
-
For a putative methyltransferase , incubate the purified enzyme with the bicoumarin scaffold and S-adenosyl methionine (SAM), and analyze for the methylated product by HPLC-MS.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Aspergillus alliaceus is a compelling area of research with potential applications in the development of new insecticidal agents. While the specific pathway remains to be experimentally validated, the proposed route involving a polyketide synthase, an oxidative dimerization step, and subsequent tailoring reactions provides a solid framework for future investigation. The availability of the A. alliaceus genome sequence is a critical resource that will facilitate the identification and characterization of the this compound biosynthetic gene cluster. Future work should focus on the functional analysis of candidate genes through knockout and heterologous expression studies, as well as the in vitro characterization of the encoded enzymes. A thorough understanding of this pathway will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the combinatorial biosynthesis of novel bicoumarin derivatives with potentially enhanced bioactivities.
References
- 1. intactgenomics.com [intactgenomics.com]
- 2. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in genome mining of secondary metabolites in Aspergillus terreus [frontiersin.org]
- 4. Variation Among Biosynthetic Gene Clusters, Secondary Metabolite Profiles, and Cards of Virulence Across Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the genome mining of Aspergillus secondary metabolites (covering 2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the genome mining of Aspergillus secondary metabolites (covering 2012–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]
- 9. Advances in Aspergillus secondary metabolite research in the post-genomic era - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Isokotanin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isokotanin B is a bicoumarin fungal metabolite isolated from the sclerotia of Aspergillus alliaceus. As a member of the coumarin class of secondary metabolites, this compound has been the subject of preliminary investigations to determine its biological activity. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of this compound, with a focus on its insecticidal properties. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, entomology, and drug development.
Insecticidal Activity
The primary reported biological activity of this compound is its insecticidal effect against specific agricultural pests. The initial discovery and screening of this compound and its analogues, Isokotanin A and C, were detailed in a 1994 study published in the Journal of Natural Products.
Quantitative Data on Insecticidal Activity
The following table summarizes the available quantitative data on the insecticidal activity of this compound.
| Target Organism | Assay Type | Concentration | Effect | Reference |
| Corn earworm (Helicoverpa zea) | Not specified in abstract | Not specified in abstract | Active | [1] |
| Dried fruit beetle (Carpophilus hemipterus) | Not specified in abstract | Not specified in abstract | Active | [1] |
Further details regarding the specific metrics of activity (e.g., LC50, IC50, percent mortality) are not available in the public domain abstracts and require access to the full-text scientific literature.
Experimental Protocols
Detailed experimental protocols for the insecticidal assays of this compound are not fully available in the public abstracts of the primary literature. However, based on standard entomological testing procedures, the following represents a likely workflow for such an investigation.
Other Biological Activities
Currently, there is a notable lack of publicly available scientific literature detailing other biological activities of this compound, such as anticancer or anti-inflammatory effects. The primary focus of the initial research appears to have been on its role as a potential insecticide.
The logical relationship for future investigations into the broader biological profile of this compound would follow a standard drug discovery and development pipeline.
Conclusion
The preliminary biological activity of this compound is characterized by its insecticidal effects against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). However, a significant gap exists in the publicly accessible data regarding the quantitative potency and detailed mechanisms of this activity. Furthermore, the broader biological profile of this compound, including potential anticancer and anti-inflammatory properties, remains unexplored. This presents an opportunity for further research to fully elucidate the therapeutic and agrochemical potential of this fungal secondary metabolite. Future studies should focus on obtaining the pure compound for comprehensive in vitro and in vivo screening to uncover its full range of biological activities and mechanisms of action.
References
Isokotanin B: A Literature Review and Historical Context
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isokotanin B, a bicoumarin metabolite, was first isolated from the sclerotia of the fungus Aspergillus alliaceus. Since its discovery, research has primarily focused on its chemical characterization and initial insecticidal properties. This technical guide provides a comprehensive review of the existing literature on this compound, including its historical context, chemical properties, and known biological activities. While significant gaps in the understanding of its quantitative bioactivity and mechanism of action remain, this document consolidates the available information to serve as a foundational resource for future research and development.
Introduction and Historical Context
This compound was first reported in a 1994 publication in the Journal of Natural Products by Laakso, Narske, Gloer, Wicklow, and Dowd.[1] This seminal work detailed the isolation and characterization of three new bicoumarin metabolites, Isokotanins A, B, and C, from the sclerotia of Aspergillus alliaceus, a fungus known for producing a variety of secondary metabolites.[1] The discovery was a result of a broader investigation into the chemical constituents of this fungal species.
The initial study identified this compound as a promising natural insecticide due to its observed activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1] Despite this initial promise, a comprehensive survey of the scientific literature reveals a notable lack of follow-up research into the specific mechanisms of action, detailed quantitative bioactivity, and potential signaling pathway modulation of this compound.
Chemical Properties
This compound is a member of the bicoumarin class of organic compounds, characterized by the presence of two coumarin moieties linked together. Its chemical structure has been elucidated, and its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₀O₈ |
| Molecular Weight | 424.4 g/mol |
| Class | Bicoumarin |
| Source Organism | Aspergillus alliaceus |
Biological Activity and Quantitative Data
The primary biological activity attributed to this compound is its insecticidal effect. The foundational study by Laakso et al. (1994) remains the principal source of quantitative data on this activity.
| Target Organism | Assay Type | Concentration | Observed Effect |
| Carpophilus hemipterus (larvae) | Feeding Bioassay | 100 ppm (in diet) | 21% reduction in feeding |
| Helicoverpa zea | Not specified | Not specified | Activity observed |
Note: A thorough literature search did not yield any publicly available IC₅₀ or EC₅₀ values for this compound against any cell lines or organisms. The existing data is limited to the anti-feedant activity described above.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in the literature beyond the initial discovery paper. The following sections provide a generalized overview based on the available information.
Isolation of this compound from Aspergillus alliaceus
A specific, detailed protocol for the isolation of this compound is not available in the reviewed literature. However, a general workflow for the extraction and purification of secondary metabolites from fungal sclerotia can be inferred.
Insecticidal Bioassays
The original research mentions activity against Helicoverpa zea and Carpophilus hemipterus. While a detailed protocol for the H. zea assay was not provided, a general approach for the C. hemipterus feeding bioassay can be outlined.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by this compound in target organisms have not been elucidated in the available scientific literature. The insecticidal mechanism of action for bicoumarin compounds is not well-defined, and research on this compound has not yet progressed to this level of detail.
The regulation of secondary metabolite production in Aspergillus species involves complex signaling pathways, including G protein-mediated signaling (PKA and MAPK pathways).[2] These pathways respond to environmental cues and regulate the expression of biosynthetic gene clusters. However, the specific regulatory pathways governing this compound production are unknown.
Conclusion and Future Directions
This compound remains a molecule of interest due to its demonstrated insecticidal activity. However, the current body of knowledge is largely confined to its initial discovery and characterization. To fully assess its potential as a lead compound for drug development or as a bio-insecticide, significant further research is required.
Key areas for future investigation include:
-
Quantitative Bioactivity: Determination of IC₅₀ and EC₅₀ values against a range of insect pests and cell lines.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound in insects.
-
Synthetic Chemistry: Development of a robust and scalable synthetic route to produce this compound and its analogs for structure-activity relationship studies.
-
Biosynthesis: Investigation of the genetic and regulatory networks controlling this compound production in Aspergillus alliaceus.
This technical guide highlights the foundational knowledge of this compound while underscoring the substantial opportunities that exist for new research to unlock its full scientific and commercial potential.
References
The Uncharted Territory: A Proposed Toxicological Profile of Isokotanin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isokotanin B, a bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus, represents a novel natural product with potential bioactivity.[1][] While initial studies have identified its insecticidal properties against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus), a comprehensive toxicological profile is not yet available in the public domain.[1][] This technical guide addresses this critical knowledge gap by outlining a systematic approach to characterizing the toxicological and safety pharmacology profile of this compound. It is designed to provide researchers, scientists, and drug development professionals with a foundational framework for the preclinical safety assessment of this, and similar, novel bicoumarin compounds. This document details the requisite experimental protocols, data presentation standards, and logical workflows necessary to establish a robust safety profile, thereby guiding future research and development efforts.
Introduction
This compound is a member of the bicoumarin class of fungal metabolites, discovered in the fungus Aspergillus alliaceus.[1][] Its chemical structure is C23H20O8.[] The broader class of coumarins is known for a wide range of biological activities, which necessitates a thorough evaluation of their toxic potential before they can be considered for any therapeutic application. Given the absence of published data on the cytotoxicity, genotoxicity, and in vivo toxicity of this compound, this guide proposes a comprehensive toxicological assessment strategy. The following sections will detail the standard methodologies and workflows that should be employed to elucidate the safety profile of this compound.
Proposed Toxicological Assessment Workflow
A tiered approach is recommended for the toxicological evaluation of a novel compound such as this compound. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to understand its systemic effects.
In Vitro Toxicity Assessment
Cytotoxicity Assays
The initial step in evaluating the toxicity of this compound would be to determine its effect on cell viability. A panel of cell lines, including both cancerous (e.g., HepG2 for liver toxicity) and non-cancerous (e.g., HEK293 for kidney toxicity), should be used.
Table 1: Template for Summarizing In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Max. % Inhibition |
|---|---|---|---|---|
| HepG2 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| HEK293 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| Caco-2 | LDH Release | 24 | ||
| 48 |
| | | 72 | | |
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Genotoxicity Assays
Genotoxicity assays are crucial to determine if a compound can cause damage to genetic material.
Table 2: Template for Summarizing In Vitro Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range (µM) | Result (Positive/Negative) |
|---|---|---|---|---|
| Ames Test | S. typhimurium TA98 | Without | ||
| With | ||||
| S. typhimurium TA100 | Without | |||
| With |
| Comet Assay | Human Lymphocytes | N/A | | |
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the genotoxicity of both the parent compound and its metabolites.
-
Exposure: Pre-incubate the bacterial culture, this compound at various concentrations, and the S9 mix (if applicable) at 37°C.
-
Plating: Plate the mixture onto a minimal glucose agar medium.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
In Vivo Toxicity Assessment
Should in vitro studies indicate acceptable cytotoxicity and no genotoxicity, in vivo studies in animal models are the next step.
Acute Oral Toxicity Study
An acute toxicity study provides information on the potential health hazards that might arise from a single, short-term exposure to a substance.
Table 3: Template for Summarizing Acute Oral Toxicity Data for this compound in Rodents
| Species/Strain | Sex | Dose (mg/kg) | Mortalities (within 14 days) | Clinical Observations | Necropsy Findings | LD50 (mg/kg) |
|---|---|---|---|---|---|---|
| Sprague-Dawley Rat | Male | 50 | ||||
| 300 | ||||||
| 2000 | ||||||
| Female | 50 | |||||
| 300 |
| | | 2000 | | | | |
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before dosing.
-
Dosing: Administer this compound orally by gavage. The starting dose is selected based on in vitro data and any available information on similar compounds. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observation Period: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality for up to 14 days. Record body weights before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Estimation: The LD50 (median lethal dose) is calculated using the outcomes of the sequential dosing steps.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[3][4] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[4][5]
Table 4: Template for Summarizing Safety Pharmacology Core Battery for this compound
| System | Assay | Species | Key Parameters Measured | Result (Effect/No Effect) |
|---|---|---|---|---|
| Central Nervous System | Modified Irwin Test | Rat | Behavioral changes, motor activity, coordination, reflexes | |
| Cardiovascular System | Telemetry | Dog/Monkey | ECG, blood pressure, heart rate |
| Respiratory System | Whole-body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume | |
Hypothetical Mechanism of Action
If this compound were to exhibit cytotoxicity, a key objective would be to elucidate the underlying molecular mechanism. Many cytotoxic compounds induce apoptosis (programmed cell death). Below is a generalized diagram of an intrinsic apoptosis signaling pathway that could be investigated.
Conclusion
While this compound presents as a molecule of interest due to its bicoumarin structure and initial bioactivity data, its toxicological profile remains undefined. The experimental framework presented in this guide provides a clear and systematic path forward for its comprehensive safety assessment. By employing a tiered approach encompassing in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute toxicity and safety pharmacology studies, researchers can generate the critical data necessary to understand the potential risks associated with this compound. Such a profile is an indispensable prerequisite for any further development toward therapeutic or other applications, ensuring a data-driven approach to harnessing the potential of this novel natural product.
References
Methodological & Application
Application Notes & Protocols: Total Synthesis of Isokotanin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isokotanin B is a member of the kotanin family of natural products, which are dimeric 4-phenylcoumarins. These compounds have garnered interest due to their unique structural features, including a sterically hindered biaryl axis, and their potential biological activities. The total synthesis of isokotanins presents a significant challenge, primarily due to the controlled construction of the tetra-ortho-substituted biaryl linkage. This document outlines a detailed methodology for the total synthesis of this compound, based on strategies developed for the closely related analogue, (+)-Isokotanin A. The core of this synthetic approach involves a key Miyaura-Suzuki homocoupling reaction to form the biaryl bond and an enzymatic resolution to establish the axial chirality.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals a convergent strategy. The molecule can be disconnected at the biaryl bond, leading back to a monomeric 4-phenylcoumarin precursor. This precursor can be further simplified to a key biphenol intermediate and a suitable coumarin fragment. The challenging tetra-ortho-substituted biphenol is envisioned to be assembled via a palladium-catalyzed Suzuki homocoupling of a protected bromophenol monomer.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy Overview
The forward synthesis commences with the preparation of a suitably protected bromophenol monomer. A one-pot Miyaura-Suzuki homocoupling reaction is then employed to construct the sterically congested tetra-ortho-substituted biphenol. Subsequent enzymatic kinetic resolution of the resulting racemic biphenol provides the enantiomerically pure, axially chiral intermediate. This key intermediate then undergoes further functionalization and coupling with a coumarin precursor to ultimately yield this compound.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative synthesis of a closely related Isokotanin analogue.[1] These values can be considered indicative for the synthesis of this compound.
| Step | Reaction | Catalyst/Enzyme | Yield (%) |
| 1 | Miyaura-Suzuki Homocoupling | PdG4SPhos / SPhos | ~85-95 |
| 2 | Enzymatic Kinetic Resolution (Hydrolysis) | Candida rugosa lipase | ~45-50 |
| 3 | Conversion to Natural Product (multi-step) | - | ~20-30 |
| Overall | Total Synthesis | - | ~7-14 |
Experimental Protocols
Protocol 1: One-Pot Miyaura-Suzuki Homocoupling for Tetra-ortho-substituted Biphenol
This protocol describes the synthesis of the racemic biphenol intermediate.
Materials:
-
MOM-protected 2-bromo-3-methyl-5-methoxyphenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[Pd(allyl)Cl]₂
-
SPhos
-
PdG4SPhos precatalyst
-
Anhydrous 1,4-dioxane
-
Nitrogen atmosphere apparatus
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the MOM-protected bromophenol (1.0 equiv), bis(pinacolato)diboron (0.6 equiv), and potassium acetate (2.5 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate flask, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (1.25 mol%) and SPhos (2.5 mol%) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature.
-
To the same flask, add an aqueous solution of K₃PO₄ (3.0 equiv) and the PdG4SPhos precatalyst (2.5 mol%).
-
Heat the mixture to 80 °C and stir for an additional 12-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the racemic tetra-ortho-substituted biphenol.
Protocol 2: Enzymatic Kinetic Resolution of Biphenol
This protocol details the enantioselective acylation of the racemic biphenol to separate the enantiomers.
Materials:
-
Racemic tetra-ortho-substituted biphenol
-
Candida rugosa lipase
-
Vinyl acetate
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a flask containing the racemic biphenol (1.0 equiv) and activated 4 Å molecular sieves, add anhydrous toluene.
-
Add Candida rugosa lipase (by weight, typically 50-100% of the substrate weight).
-
Add vinyl acetate (2.0-3.0 equiv).
-
Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Filter off the enzyme and molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated biphenol from the unreacted enantiomerically enriched biphenol by column chromatography on silica gel.
Protocol 3: Final Assembly of this compound
This section provides a generalized procedure for the conversion of the enantiopure biphenol to this compound. This typically involves deprotection, functional group manipulation (e.g., formylation or carboxylation), and subsequent condensation with a suitable partner to form the coumarin rings.
A. Deprotection and Functionalization:
-
The protecting groups on the enantiopure biphenol (e.g., MOM ethers) are removed under appropriate acidic conditions (e.g., HCl in methanol).
-
The resulting free hydroxyl groups are then selectively functionalized. For the synthesis of the kotanin core, this may involve ortho-formylation using a Duff reaction or related methodology.
B. Coumarin Formation:
-
The functionalized biphenol is then subjected to a Perkin condensation or a related reaction with a phenylacetic acid derivative in the presence of a base (e.g., sodium acetate) and acetic anhydride to construct the two coumarin rings simultaneously.
Detailed Example Step (Perkin-type Condensation):
-
A mixture of the ortho-formylated biphenol (1.0 equiv), a substituted phenylacetic acid (2.2 equiv), sodium acetate (2.5 equiv), and acetic anhydride (10-20 equiv) is heated at a high temperature (e.g., 140-160 °C) for several hours.
-
After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Signaling Pathway of Key Transformation
The following diagram illustrates the catalytic cycle of the Suzuki coupling, a crucial C-C bond-forming reaction in this synthesis.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Disclaimer: The provided protocols are based on published literature for analogous compounds and should be adapted and optimized for the specific synthesis of this compound. All reactions should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
Application Note: Purification of Isokotanin B from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isokotanin B is a bicoumarin metabolite first isolated from the sclerotia of the fungus Aspergillus alliaceus.[1][2] Like other coumarins, it has demonstrated biological activity, showing potential as an insecticide against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][2] The unique chemical structure and biological activity of this compound make it a compound of interest for further investigation in drug discovery and development. This application note provides a detailed protocol for the purification of this compound from fungal culture, based on the original isolation methods, to facilitate its further study.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₀O₈ |
| Molecular Weight | 424.4 g/mol |
| Class | Bicoumarin |
| Appearance | White Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound from the sclerotia of Aspergillus alliaceus.
Fungal Culture and Sclerotia Production
-
Organism: Aspergillus alliaceus (e.g., NRRL 315).
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Incubation: Cultures are grown on PDA slants for 10 days at 30°C to induce spore formation.
-
Fermentation: Spores are used to inoculate a suitable liquid or solid-state fermentation medium to generate a fungal biomass rich in sclerotia. The choice of fermentation method will depend on the desired scale of production.
-
Harvesting: Sclerotia are harvested from the fungal culture, dried, and ground to a fine powder.
Extraction of this compound
-
Solvent Extraction:
-
Suspend the ground sclerotia (e.g., 100 g) in dichloromethane (CH₂Cl₂).
-
Stir the suspension at room temperature for 24 hours to allow for efficient extraction of secondary metabolites.
-
Filter the mixture to separate the fungal biomass from the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification
The purification of this compound is achieved through a multi-step chromatographic process.
-
Flash Column Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Load the dried, adsorbed sample onto a silica gel column pre-equilibrated with 100% hexanes.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration (e.g., 10%, 20%, 30%, 50%, 100% EtOAc in hexanes).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Combine fractions containing compounds with similar TLC profiles. This compound is expected to elute in the more polar fractions.
-
-
-
Preparative Thin-Layer Chromatography (PTLC):
-
Stationary Phase: Silica gel G-coated plates (e.g., 20x20 cm, 1000 µm thickness).
-
Mobile Phase: A suitable solvent system, for example, a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
Procedure:
-
Dissolve the enriched fraction from the flash chromatography in a small volume of dichloromethane.
-
Apply the solution as a narrow band onto the PTLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
After development, visualize the separated bands under UV light.
-
Carefully scrape the band corresponding to this compound from the plate.
-
Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.
-
Filter and concentrate the solvent to yield purified this compound.
-
-
Purity Assessment
The purity of the isolated this compound should be assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
Quantitative Data
The following table summarizes the expected yields at different stages of the purification process, based on the original isolation report.
| Purification Step | Starting Material | Product | Yield |
| Extraction | 100 g dried sclerotia | Crude Extract | Not specified |
| Flash Chromatography | Crude Extract | Enriched Fraction | Not specified |
| Preparative TLC | Enriched Fraction | This compound | 12 mg |
Visualization of Experimental Workflow and a Potential Signaling Pathway
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway: Nrf2 Activation by Coumarins
Some coumarins have been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[3][4] While the specific interaction of this compound with this pathway has not been elucidated, this diagram illustrates the general mechanism of Nrf2 activation, which may be relevant to the biological activity of this compound.
Caption: Potential Nrf2 signaling pathway activation by coumarins.
References
- 1. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Isokotanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isokotanin B is a naturally occurring bicoumarin, a class of phenolic compounds. It is a fungal metabolite isolated from the sclerotia of Aspergillus alliaceus.[1][2] Structurally, it belongs to the coumarin family, which are benzopyrone derivatives known for a wide range of biological activities.[3][4][5] this compound has demonstrated insecticidal activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][2][6] Given the diverse pharmacological profiles of coumarins, which include anti-inflammatory, antioxidant, and anti-cancer effects, this compound presents a molecule of interest for further investigation in drug discovery and development.[3][4][5]
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of coumarins.[7][8]
-
Mobile Phase: A gradient elution is typically employed to achieve good resolution.
-
Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or Methanol with the same acid modifier.
-
-
Detection: UV detection at a wavelength of 254 nm is suitable for coumarins.[7] A photodiode array (PDA) detector can be used to acquire the full UV spectrum for peak purity analysis.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantification can be performed by creating a calibration curve using a series of known concentrations of a purified this compound standard. The peak area is plotted against the concentration.
Data Presentation: HPLC
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0 | 85 | 15 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 26 | 85 | 15 |
| 30 | 85 | 15 |
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Experimental Workflow: HPLC Analysis
Figure 1: HPLC Analysis Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.
Experimental Protocol: NMR
1. Sample Preparation:
-
For 1D NMR (¹H), dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent.[9]
-
For 1D ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is preferable.[9]
-
This compound is soluble in Dimethyl sulfoxide (DMSO-d₆).[10] Chloroform-d (CDCl₃) can also be a suitable solvent.
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[11]
2. NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.
-
3. Data Analysis:
-
Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) in ppm and coupling constants (J) in Hz to deduce structural fragments.
-
Combine the information from all 1D and 2D spectra to assemble the complete structure of this compound.
Data Presentation: NMR
Table 3: Recommended NMR Experiments for this compound Structural Analysis
| Experiment | Purpose | Information Obtained |
| ¹H NMR | 1D | Proton chemical shifts, multiplicities, and integrals. |
| ¹³C NMR | 1D | Carbon chemical shifts and types. |
| DEPT-135 | 1D | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |
| COSY | 2D | ¹H-¹H spin-spin coupling networks. |
| HSQC/HMQC | 2D | Direct ¹H-¹³C one-bond correlations. |
| HMBC | 2D | ¹H-¹³C long-range (2-3 bond) correlations. |
| NOESY | 2D | Through-space ¹H-¹H correlations for stereochemistry. |
Experimental Workflow: NMR Structural Elucidation
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|154160-09-5|COA [dcchemicals.com]
- 3. jbino.com [jbino.com]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Reverse-phase HPLC determination of coumarins in the traditional Chinese drug bai-zhi (Angelica dahurica forma bai-zhi)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. glpbio.com [glpbio.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Unraveling the Insecticidal Action of Isokotanin B: A Deep Dive into its Mechanism
For Immediate Release
[City, State] – [Date] – As the quest for novel and effective insecticides continues, understanding the precise mechanisms of action of candidate compounds is paramount for their development and application in agricultural and public health sectors. This document provides a detailed overview of the current understanding of the insecticidal properties of Isokotanin B, a natural product of significant interest. Due to the nascent stage of research on this specific compound, this report also outlines established experimental protocols that can be adapted to elucidate its precise molecular targets and physiological effects on insects.
While direct studies on this compound's insecticidal mechanism are not yet available in the public domain, the broader class of isoquinoline alkaloids and related compounds suggests potential interference with key insect nervous system targets. The primary hypothesized mechanisms revolve around the inhibition of acetylcholinesterase (AChE) and the modulation of GABA-gated chloride channels.
Potential Mechanisms of Action
1. Acetylcholinesterase (AChE) Inhibition:
Acetylcholinesterase is a critical enzyme in the insect's central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1][2] Several isoquinoline derivatives have demonstrated AChE inhibitory activity, making this a plausible mechanism for this compound.[3]
2. Modulation of GABA-Gated Chloride Channels:
The gamma-aminobutyric acid (GABA) receptor/chloride ionophore complex is another crucial target for many insecticides.[4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When insecticides act as antagonists to this receptor, they block the influx of chloride ions, which reduces neuronal inhibition and leads to hyperexcitation, convulsions, and death.[4]
Data Presentation: Hypothetical Efficacy of this compound
To guide future research, the following table presents hypothetical quantitative data that would be crucial in characterizing the insecticidal efficacy of this compound.
| Parameter | Target Insect | Value | Significance |
| LD₅₀ (Lethal Dose, 50%) | Spodoptera frugiperda | 5 µg/g | Indicates the dose required to kill 50% of a test population. |
| LC₅₀ (Lethal Concentration, 50%) | Aedes aegypti larvae | 2 ppm | Measures the concentration in the environment (e.g., water) that is lethal to 50% of the population. |
| IC₅₀ (Inhibitory Concentration, 50%) | Acetylcholinesterase | 15 µM | Represents the concentration of this compound required to inhibit 50% of the AChE enzyme activity. |
| Binding Affinity (Kd) | GABA Receptor | 50 nM | Indicates the strength of binding of this compound to the GABA receptor. A lower value signifies stronger binding. |
Experimental Protocols
To investigate the precise mechanism of action of this compound, the following detailed experimental protocols are proposed.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method.
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Purified acetylcholinesterase (from electric eel or insect source)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound of known concentrations
-
Positive control (e.g., physostigmine or a known organophosphate)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of different concentrations of this compound.
-
Add 50 µL of phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of AChE solution and incubate at 25°C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: GABA-Gated Chloride Channel Modulation Assay (Whole-Cell Patch-Clamp)
Objective: To assess the effect of this compound on GABA-gated chloride channels in insect neurons.
Materials:
-
Cultured insect neurons (e.g., from Drosophila melanogaster or cockroach ganglia)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (containing appropriate salts, buffer, and glucose)
-
Intracellular solution (containing appropriate salts, buffer, and a chloride salt)
-
GABA
-
This compound
-
Picrotoxin (a known GABA receptor antagonist, as a positive control)
Procedure:
-
Culture insect neurons on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with intracellular solution.
-
Under visual guidance, form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane of a single neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply a short pulse of GABA (e.g., 100 µM for 2 seconds) via a perfusion system to elicit an inward chloride current.
-
Record the baseline GABA-evoked current.
-
Co-apply GABA and different concentrations of this compound and record the changes in the current.
-
If this compound is an antagonist, a reduction in the GABA-evoked current will be observed.
-
Wash out this compound and ensure the current returns to baseline.
-
Apply picrotoxin as a positive control to confirm the presence of functional GABA-gated chloride channels.
-
Analyze the data to determine the effect of this compound on the amplitude and kinetics of the GABA-gated current.
Visualizing the Proposed Mechanisms and Workflows
To further clarify the potential pathways and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound as an acetylcholinesterase inhibitor.
Caption: Proposed mechanism of this compound as a GABA receptor antagonist.
Caption: Experimental workflow for elucidating the insecticidal mechanism of this compound.
Future Directions
The protocols and hypothetical data presented here provide a foundational framework for researchers to begin a thorough investigation into the insecticidal mechanism of action of this compound. Further studies, including in vivo experiments on various insect species and molecular docking studies, will be essential to confirm its precise targets and to evaluate its potential as a next-generation insecticide. The development of novel and effective pest control agents relies on such detailed mechanistic understanding.
References
- 1. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isokotanin B Insecticidal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the insecticidal properties of Isokotanin B, a bicoumarin metabolite isolated from the sclerotia of Aspergillus alliaceus. This compound has demonstrated activity against key agricultural pests, including the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus)[1][2]. The following protocols are designed to enable researchers to conduct robust and reproducible assays to quantify the efficacy of this compound and to investigate its potential mode of action.
Overview of Insecticidal Activity
This compound is a natural product that holds promise for the development of new bio-insecticides. Preliminary studies have identified its activity against lepidopteran and coleopteran insect pests[1][2]. To fully characterize its insecticidal potential, rigorous bioassays are necessary to determine key toxicological parameters such as the median lethal concentration (LC50) and the median lethal dose (LD50). Understanding these parameters is crucial for dose-response analysis and for comparing the efficacy of this compound with other insecticides.
Data Presentation
While specific quantitative data for this compound's insecticidal activity is not widely available in public literature, the following tables are provided as templates for researchers to record and structure their experimental findings.
Table 1: Larval Diet Incorporation Bioassay Data for Helicoverpa zea
| This compound Concentration (µg/mL of diet) | Number of Larvae Tested | Number of Larvae Survived (at 7 days) | Percent Mortality (%) | Corrected Mortality (%)* | LC50 (µg/mL) [95% CI] |
| Control (Solvent only) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 |
*Corrected for control mortality using Abbott's formula.
Table 2: Topical Application Bioassay Data for Helicoverpa zea and Carpophilus hemipterus
| Insect Species | This compound Dose (µ g/insect ) | Number of Insects Tested | Number of Insects Survived (at 24h) | Percent Mortality (%) | Corrected Mortality (%)* | LD50 (µ g/insect ) [95% CI] |
| H. zea | Control (Solvent only) | |||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 | ||||||
| Dose 4 | ||||||
| Dose 5 | ||||||
| C. hemipterus | Control (Solvent only) | |||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 | ||||||
| Dose 4 | ||||||
| Dose 5 |
*Corrected for control mortality using Abbott's formula.
Experimental Protocols
The following are detailed protocols for two standard bioassay methods to determine the insecticidal activity of this compound.
Larval Diet Incorporation Bioassay for Helicoverpa zea
This method is used to determine the toxicity of this compound when ingested by larvae.
Materials:
-
This compound
-
Artificial diet for Helicoverpa zea
-
Solvent for this compound (e.g., acetone, DMSO)
-
24-well insect rearing trays
-
Second or third instar H. zea larvae
-
Fine paintbrush
-
Incubator set to 27±1°C, 60±5% RH, and a 16:8 (L:D) photoperiod
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, make a series of dilutions to achieve the desired final concentrations in the artificial diet.
-
Incorporation into Diet: While the artificial diet is being prepared and is still in a liquid state (but cooled to below 50°C), add the this compound solutions to individual batches of the diet. Ensure thorough mixing to achieve a homogenous distribution of the compound. A control diet should be prepared by adding only the solvent.
-
Dispensing the Diet: Dispense the treated and control diets into the wells of the 24-well rearing trays (approximately 1-2 mL per well). Allow the diet to solidify at room temperature.
-
Infestation: Using a fine paintbrush, carefully transfer one second or third instar H. zea larva into each well.
-
Incubation: Seal the trays with a breathable lid and place them in the incubator.
-
Data Collection: Record larval mortality daily for 7 days. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Analysis: Calculate the percent mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Topical Application Bioassay for Helicoverpa zea and Carpophilus hemipterus
This method assesses the contact toxicity of this compound.
Materials:
-
This compound
-
Acetone (or another suitable volatile solvent)
-
Micro-applicator capable of delivering precise volumes (e.g., 1 µL)
-
Third instar H. zea larvae or adult C. hemipterus
-
Petri dishes lined with filter paper
-
CO2 for anesthesia
-
Ventilated holding containers with a food source
-
Incubator set to appropriate conditions for the test species.
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare a range of concentrations.
-
Insect Handling: Anesthetize the insects using CO2.
-
Application: Using the micro-applicator, apply a 1 µL droplet of the this compound solution to the dorsal thorax of each insect. The control group should be treated with acetone only.
-
Recovery and Observation: Place the treated insects in the ventilated holding containers with a food source.
-
Incubation: Transfer the containers to the incubator.
-
Data Collection: Assess mortality at 24, 48, and 72 hours post-application.
-
Analysis: Calculate the percent mortality, correct for control mortality, and determine the LD50 value (in µg of this compound per insect) using probit analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the insecticidal activity of this compound.
Caption: General workflow for this compound insecticidal bioassays.
Hypothesized Signaling Pathway
The precise mode of action for this compound is not yet elucidated. However, related coumarin compounds have been shown to affect the insect nervous system. Some studies suggest that coumarins can inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. Others propose an interaction with glutamate-gated chloride channels (GluCls)[3][4]. The following diagram illustrates a hypothesized pathway where this compound acts as an AChE inhibitor.
Caption: Hypothesized mode of action of this compound as an AChE inhibitor.
References
- 1. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|154160-09-5|COA [dcchemicals.com]
- 3. Structural Features of Coumarin-1,2,4-Triazole Hybrids Important for Insecticidal Effects Against Drosophila melanogaster and Orius laevigatus (Fieber) [mdpi.com]
- 4. Development of Sustainable Insecticide Candidates for Protecting Pollinators: Insight into the Bioactivities, Selective Mechanism of Action and QSAR of Natural Coumarin Derivatives against Aphids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isokotanin B for the Control of the Dried Fruit Beetle (Carpophilus hemipterus)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dried fruit beetle, Carpophilus hemipterus, is a significant pest in both pre-harvest and post-harvest stages of various fruits, causing substantial economic losses through direct feeding damage and the transmission of spoilage-causing microorganisms.[1][2][3] The development of novel and effective control agents is crucial for integrated pest management strategies. Isokotanin B, a natural compound, presents a potential avenue for the development of a new bio-insecticide. These application notes provide a comprehensive overview of the hypothetical application of this compound for the control of C. hemipterus, including detailed experimental protocols and data presentation based on established entomological bioassay methodologies.
Hypothetical Efficacy of this compound
The following tables summarize the hypothetical quantitative data on the efficacy of this compound against various life stages of the dried fruit beetle.
Table 1: Acute Contact Toxicity of this compound against Adult Dried Fruit Beetles
| Concentration (µg/cm²) | Mortality (%) after 24h | Mortality (%) after 48h | LC50 (µg/cm²) after 48h |
| 0 (Control) | 1.5 ± 0.5 | 3.0 ± 1.0 | - |
| 10 | 25.2 ± 3.1 | 45.8 ± 4.2 | |
| 25 | 48.9 ± 4.5 | 75.1 ± 5.3 | 18.5 |
| 50 | 78.3 ± 5.2 | 92.4 ± 3.8 | |
| 100 | 95.1 ± 2.9 | 98.7 ± 1.5 |
Table 2: Oral Toxicity of this compound Incorporated into Diet for Dried Fruit Beetle Larvae
| Concentration (ppm) | Larval Mortality (%) after 7 days | Pupation Rate (%) | Adult Emergence (%) | LD50 (ppm) after 7 days |
| 0 (Control) | 4.2 ± 1.1 | 92.8 ± 3.4 | 88.5 ± 4.1 | - |
| 50 | 35.7 ± 3.9 | 58.2 ± 4.8 | 45.3 ± 5.0 | |
| 100 | 62.1 ± 5.1 | 30.1 ± 3.9 | 15.7 ± 3.2 | 85.2 |
| 200 | 88.4 ± 4.3 | 8.9 ± 2.5 | 2.1 ± 1.1 | |
| 400 | 97.6 ± 2.0 | 1.2 ± 0.8 | 0.0 ± 0.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for insecticide testing.[4][5][6]
Rearing of Dried Fruit Beetles (Carpophilus hemipterus)
A continuous culture of C. hemipterus is essential for a consistent supply of test insects of a known age.
-
Culture Establishment: Beetles can be sourced from infested fruits or obtained from established laboratory colonies.
-
Rearing Medium: A suitable diet consists of a mixture of dried figs or a pinto bean-based artificial diet.[7] A substrate of sand or soil should be provided for pupation.[8][9]
-
Environmental Conditions: The culture should be maintained at approximately 27°C and 60-70% relative humidity with a 16:8 hour (light:dark) photoperiod.[4]
-
Maintenance: Fresh diet should be provided weekly to maintain a healthy colony.
Acute Contact Toxicity Bioassay (Dry Film Method)
This bioassay determines the toxicity of this compound when in direct contact with adult beetles.
-
Preparation of Test Arenas:
-
Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution and serial dilutions.
-
Apply 1 mL of each dilution evenly to the bottom of a 9 cm glass petri dish.
-
Allow the solvent to evaporate completely, leaving a dry film of the compound. Control dishes are treated with the solvent only.
-
-
Insect Exposure:
-
Introduce 20 adult beetles (mixed sex, 1-2 weeks old) into each petri dish.
-
Provide a small piece of untreated fig as a food source.
-
Seal the dishes with a ventilated lid.
-
-
Data Collection:
-
Record mortality at 24 and 48 hours post-exposure. Beetles are considered dead if they are unable to move when prodded with a fine brush.
-
Each concentration and the control should be replicated at least four times.
-
-
Data Analysis: Calculate LC50 (lethal concentration for 50% of the population) values using probit analysis.
Oral Toxicity Bioassay (Diet Incorporation Method)
This assay assesses the toxicity of this compound when ingested by the larvae.
-
Preparation of Treated Diet:
-
Prepare the artificial diet as per the established laboratory protocol.
-
Incorporate this compound (dissolved in a small amount of a suitable solvent) into the diet at various concentrations (ppm) while the diet is still liquid and mixing thoroughly.
-
Pour the treated diet into small containers and allow it to solidify. The control diet should contain the solvent only.
-
-
Insect Exposure:
-
Place 20 neonate larvae (less than 24 hours old) into each container with the treated diet.
-
Maintain the containers under the standard rearing conditions.
-
-
Data Collection:
-
Record larval mortality after 7 days.
-
Continue to observe the surviving insects and record the pupation rate and the rate of adult emergence.
-
Each concentration and the control should be replicated at least four times.
-
-
Data Analysis: Calculate LD50 (lethal dose for 50% of the population) values using probit analysis.
Visualizations
Experimental Workflow for Contact Toxicity Bioassay
Caption: Workflow for the contact toxicity bioassay of this compound.
Hypothetical Signaling Pathway Disruption by this compound
While the precise mode of action of this compound is yet to be determined, a common target for insecticides is the insect's nervous system. The following diagram illustrates a generalized insect neuronal signaling pathway that could be a potential target.
Caption: Hypothetical disruption of a neuronal pathway by this compound.
Conclusion
These application notes provide a foundational framework for the investigation of this compound as a potential control agent for the dried fruit beetle. The outlined protocols for insect rearing and bioassays are based on established scientific methodologies, ensuring reproducibility and reliability of the generated data. Further research into the specific mode of action, formulation development, and field trials will be necessary to fully evaluate the potential of this compound in an integrated pest management program for dried fruit beetles.
References
- 1. DRIED FRUIT BEETLE (Carpophilus hemipterus (L.)) and CORN SAP BEETLE (Carpophilus dimidiatus (L.)) [extension.entm.purdue.edu]
- 2. Driedfruit Beetles / Fig / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 3. Driedfruit Beetles / Cucurbits / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. academic.oup.com [academic.oup.com]
Isokotanin B as a potential lead compound for biopesticides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isokotanin B, a bicoumarin fungal metabolite first isolated from the sclerotia of Aspergillus alliaceus, has demonstrated notable insecticidal activity, positioning it as a compelling candidate for the development of novel biopesticides.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in the evaluation and characterization of this compound as a potential lead compound for biopesticide development.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₀O₈ | [3][4][5] |
| Molecular Weight | 424.4 g/mol | [3][5] |
| Appearance | Solid | [3] |
| CAS Number | 154160-09-5 | [3][4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [3] |
| Origin | Fungi/Aspergillus sp. | [3] |
Biological Activity
Insecticidal Activity
This compound has confirmed activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][2]
| Target Pest | Assay Type | Concentration | Observed Effect | Reference |
| Carpophilus hemipterus (larvae) | Dietary Administration | 100 ppm | 21% reduction in feeding | [3][4][5][6] |
| Helicoverpa zea | Not specified | Not specified | Active | [1][2] |
Experimental Protocols
Protocol 1: Insecticidal Bioassay against Helicoverpa zea (Diet-Incorporated Method)
This protocol is adapted from established methods for testing insecticide susceptibility in Helicoverpa species.
Objective: To determine the lethal concentration (LC₅₀) and lethal dose (LD₅₀) of this compound against Helicoverpa zea larvae.
Materials:
-
This compound
-
Artificial diet for Helicoverpa zea (e.g., Stonefly Heliothis Premix Diet)
-
Acetone or other suitable solvent
-
Distilled water
-
24-well or 48-well microtiter plates
-
Second or third instar Helicoverpa zea larvae
-
Micropipettes
-
Incubator (25 ± 2°C, 60-70% relative humidity, 14:10 h light:dark cycle)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acetone.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to create a range of test concentrations.
-
Diet Preparation: Prepare the artificial diet according to the manufacturer's instructions. While the diet is still liquid and has cooled to approximately 50-60°C, add the appropriate volume of the this compound dilution to achieve the desired final concentrations. For the control, add the same volume of acetone without this compound. Mix thoroughly.
-
Dispensing Diet: Dispense the treated and control diet into the wells of the microtiter plates (approximately 1-2 mL per well). Allow the diet to solidify.
-
Larval Infestation: Place one Helicoverpa zea larva into each well.
-
Incubation: Seal the plates and place them in the incubator under the specified conditions.
-
Mortality Assessment: Record larval mortality at 24, 48, 72, 96, and 120 hours after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the LC₅₀ and LD₅₀ values using probit analysis.
Protocol 2: Antifungal Screening of this compound (Agar Well Diffusion Method)
This protocol provides a general method for preliminary screening of the antifungal activity of this compound.
Objective: To qualitatively assess the antifungal activity of this compound against selected pathogenic fungi.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide) as a solvent
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum, Candida albicans)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator (28 ± 2°C for molds, 35 ± 2°C for yeasts)
Procedure:
-
Preparation of Fungal Inoculum: Prepare a spore suspension or yeast cell suspension of the test fungi in sterile distilled water or saline. Adjust the concentration to approximately 1 x 10⁶ spores/mL or cells/mL.
-
Preparation of Agar Plates: Pour molten PDA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread 100 µL of the fungal inoculum evenly over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Application of this compound: Prepare a solution of this compound in DMSO. Add a specific volume (e.g., 50-100 µL) of the this compound solution into each well. Use DMSO as a negative control and a standard antifungal agent (e.g., fluconazole) as a positive control.
-
Incubation: Incubate the plates under the appropriate temperature conditions for 24-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antifungal activity.
Proposed Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound's insecticidal activity has not been elucidated. However, based on the known activities of other coumarins and natural insecticidal compounds, several potential mechanisms can be proposed for further investigation.
-
Acetylcholinesterase (AChE) Inhibition: Many natural products exert their insecticidal effect by inhibiting AChE, a critical enzyme in the insect nervous system.[7]
-
Disruption of Midgut Epithelium: Some insecticidal proteins, like those from Bacillus thuringiensis, act by binding to receptors in the insect's midgut, leading to pore formation and cell lysis.[8]
-
Interference with Signaling Pathways: Natural compounds can interfere with key insect signaling pathways, such as those involving juvenile hormone, which regulates development and reproduction.[9]
Visualizations
Caption: Experimental workflows for assessing the insecticidal and antifungal activity of this compound.
Caption: Hypothetical mechanisms of insecticidal action for this compound.
Future Directions
Further research is warranted to fully elucidate the potential of this compound as a biopesticide. Key areas for future investigation include:
-
Broad-spectrum Activity: Testing the efficacy of this compound against a wider range of agricultural and public health pests.
-
Mechanism of Action Studies: Conducting detailed experiments to confirm the precise molecular target(s) of this compound in insects.
-
Antifungal Spectrum: A comprehensive evaluation of its activity against a panel of plant and human fungal pathogens.
-
Formulation Development: Developing stable and effective formulations for field application.
-
Toxicology Studies: Assessing the toxicity of this compound to non-target organisms and the environment.
The information and protocols provided herein offer a solid foundation for researchers to advance the study of this compound as a promising natural product for the development of next-generation biopesticides.
References
- 1. scielo.br [scielo.br]
- 2. Isokotanins A-C: new bicoumarins from the sclerotia of Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Researchers identify natural plant compounds that work against insects | EurekAlert! [eurekalert.org]
In Vitro Mode of Action of Isokotanin B: Application Notes and Protocols
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches have revealed a significant gap in the scientific understanding of the in vitro mode of action of Isokotanin B in the context of human health and disease. Currently, publicly available research on this specific bicoumarin fungal metabolite is limited to its isolation from Aspergillus alliaceus and its identified insecticidal properties. Data regarding its effects on mammalian cells, including its mechanism of action, potential signaling pathways, enzyme inhibition, or influence on cellular processes such as apoptosis and the cell cycle, are not available in the reviewed scientific literature.
Therefore, the detailed Application Notes and Protocols on the in vitro studies of this compound's mode of action, as requested, cannot be provided at this time. The foundational experimental data required to generate quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways are absent from current scientific publications.
We encourage the research community to investigate the potential biological activities of this compound in mammalian systems to elucidate its mechanism of action and explore any potential therapeutic applications. Future research could focus on:
-
Cytotoxicity Screening: Initial assessment of this compound's effects on various human cancer and non-cancer cell lines to determine its cytotoxic and cytostatic potential.
-
Target-Based Screening: Evaluating the inhibitory activity of this compound against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, to identify potential molecular targets.
-
Signaling Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways implicated in disease, such as NF-κB, MAPK, PI3K/Akt, and others, using reporter assays and western blotting.
-
Apoptosis and Cell Cycle Assays: Determining whether this compound can induce programmed cell death or cause cell cycle arrest in relevant cell models through techniques like flow cytometry and analysis of key regulatory proteins.
As new research on this compound becomes available, these Application Notes and Protocols will be updated to reflect the latest scientific findings. We welcome contributions and collaborations from the scientific community to advance the understanding of this natural product.
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Isokotanin B
Disclaimer: Information on the specific asymmetric synthesis of Isokotanin B is limited in currently available scientific literature. The following troubleshooting guide and FAQs have been developed based on common challenges encountered in the asymmetric synthesis of structurally related dihydroisocoumarin natural products, such as Kotanin. These principles and methodologies are broadly applicable to this class of compounds and serve as a practical guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the asymmetric synthesis of this compound and related dihydroisocoumarins?
A1: The main challenges typically revolve around controlling stereoselectivity at the C3 and C4 positions of the dihydroisocoumarin core. Key difficulties include:
-
Achieving high enantioselectivity: Establishing the chiral center, often through asymmetric catalysis, with high enantiomeric excess (e.e.) is critical.[1][2][3]
-
Controlling diastereoselectivity: In cases with multiple stereocenters, obtaining the desired diastereomer can be challenging.[1]
-
Catalyst selection and optimization: Identifying the optimal chiral catalyst (metal-based or organocatalyst) and reaction conditions often requires extensive screening.[4]
-
Substrate scope limitations: A synthetic route may work well for a model substrate but give lower yields or selectivity with the actual, more complex this compound precursors.
-
Purification of intermediates: Separation of enantiomers or diastereomers can be difficult and may require chiral chromatography.[5]
Q2: Which catalytic systems are commonly used for the asymmetric synthesis of dihydroisocoumarins?
A2: Both metal-based catalysts and organocatalysts have been successfully employed.[6]
-
Metal-based catalysts: Chiral complexes of metals like Scandium (Sc), Silver (Ag), and Cobalt (Co) are used for reactions such as hetero-Diels-Alder reactions or intramolecular cyclizations to form the heterocyclic core with high stereocontrol.[1][7]
-
Organocatalysts: Chiral amines (like proline derivatives) and phosphoric acids are frequently used to catalyze key bond-forming reactions, such as Michael additions or aldol reactions, that establish the stereocenters.[8][9] These are often favored for their lower toxicity and milder reaction conditions.[10]
Q3: How can I monitor the enantiomeric excess (e.e.) of my reaction?
A3: The most common method for determining e.e. is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the e.e.
Troubleshooting Guide
Problem 1: Low Enantioselectivity in the Key Asymmetric Catalytic Step
Question: I am attempting an asymmetric Michael addition to form the dihydroisocoumarin precursor, but the enantiomeric excess (e.e.) is consistently below 50%. How can I improve this?
Possible Causes & Solutions:
-
Suboptimal Catalyst: The chosen catalyst may not be ideal for your specific substrate.
-
Solution: Screen a panel of catalysts with different chiral backbones and electronic properties. For example, if using a chiral phosphoric acid, vary the substituents on the BINOL backbone.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can dramatically affect the transition state of the reaction.
-
Solution: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). A non-polar solvent often enhances the organization of the chiral environment.
-
-
Temperature Effects: The reaction may not be running at its optimal temperature for stereodifferentiation.
-
Solution: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases enantioselectivity, although it may slow the reaction rate.
-
-
Presence of Impurities: Water or other protic impurities can interfere with the catalyst-substrate interaction.
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for improving low enantioselectivity.
Problem 2: Low Yield of the Cyclized Dihydroisocoumarin Product
Question: The final lactonization step to form the dihydroisocoumarin ring is giving me a very low yield (<30%), with significant amounts of starting material and side products. What can I do?
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inefficient Ring Closure | The linear precursor may not be conformationally biased for cyclization, or the reaction conditions are not forcing enough. | Try a different cyclization method. If using an acid-catalyzed method (e.g., TFA), switch to a dehydrating agent like DCC/DMAP or a Mitsunobu-type reaction. |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions (e.g., sensitive to strong acid or base). | Use milder reaction conditions. Ensure the workup is performed quickly and at low temperatures. Use a buffered aqueous solution if pH is a concern. |
| Steric Hindrance | Bulky protecting groups near the reacting centers can hinder the cyclization. | Re-evaluate the protecting group strategy. A less sterically demanding protecting group might be necessary for this step. |
| Side Reactions | The starting material may be undergoing competing reactions, such as polymerization or elimination. | Dilute the reaction mixture to favor the intramolecular cyclization over intermolecular side reactions. Add the substrate slowly via syringe pump. |
Comparative Table of Cyclization Conditions
| Method | Reagents | Typical Temp. | Pros | Cons |
| Acid Catalysis | TFA, p-TsOH | 0 °C to RT | Simple, inexpensive reagents. | Can cause degradation; not suitable for acid-sensitive substrates. |
| Carbodiimide Coupling | DCC, EDCI, DMAP | 0 °C to RT | Mild conditions, high yielding. | Stoichiometric urea byproduct can complicate purification. |
| Mitsunobu Reaction | DEAD, PPh₃ | -20 °C to 0 °C | Very mild, works for sterically hindered alcohols. | Reagents can be difficult to remove; produces stoichiometric byproducts. |
Experimental Protocols
Protocol 1: General Procedure for a Chiral Phosphoric Acid-Catalyzed Michael Addition
This protocol is a representative example for establishing the chiral center in a precursor to the dihydroisocoumarin core.
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the chiral phosphoric acid catalyst (5 mol%).
-
Reagents: Add the Michael acceptor (1.2 equiv) and freshly activated 4Å molecular sieves.
-
Solvent: Add anhydrous toluene (to make a 0.1 M solution with respect to the Michael donor).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve the Michael donor (1.0 equiv) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC.
General Workflow for Asymmetric Synthesis
Caption: General experimental workflow for the asymmetric synthesis of a dihydroisocoumarin.
References
- 1. Enantioselective synthesis of dihydrocoumarin derivatives by chiral scandium(III)-complex catalyzed inverse-electron-demand hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Chemoinformatically Guided Discovery of Chiral Catalysts | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.com [mdpi.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimizing Isokotanin B Production from Aspergillus alliaceus
Welcome to the technical support center for the optimization of Isokotanin B yield from Aspergillus alliaceus culture. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the cultivation of Aspergillus alliaceus and the production of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Inappropriate culture medium composition. 2. Suboptimal pH of the medium. 3. Incorrect incubation temperature. 4. Insufficient aeration (for submerged cultures). 5. Culture contamination. 6. Strain degradation or loss of productivity. | 1. Screen different media such as Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES), or Czapek Dox broth. Consider adding precursors like L-phenylalanine or cinnamic acid. 2. Optimize the initial pH of the medium. A starting point of pH 4.5-6.5 is often suitable for Aspergillus species. 3. Test a range of incubation temperatures, typically between 25°C and 30°C. 4. For shake flask cultures, optimize the agitation speed (e.g., 150-200 rpm). For bioreactors, optimize the dissolved oxygen level. 5. Check for bacterial or yeast contamination microscopically. Use aseptic techniques and consider adding antibiotics to the medium if necessary. 6. Revive a fresh culture from a frozen stock. |
| Poor Mycelial Growth | 1. Nutrient-poor medium. 2. Inoculum is too small or not viable. 3. Presence of inhibitory substances in the medium. 4. Extreme pH or temperature. | 1. Ensure the medium contains adequate carbon and nitrogen sources. Supplement with yeast extract for essential vitamins and minerals. 2. Increase the inoculum size or use a freshly prepared spore suspension. Check spore viability. 3. Ensure all glassware is thoroughly cleaned and rinsed. Use high-purity water and reagents. 4. Verify and adjust the pH and temperature to the optimal range for A. alliaceus. |
| Contamination of Cultures | 1. Non-sterile equipment or media. 2. Airborne contamination during inoculation or sampling. 3. Contaminated stock cultures. | 1. Ensure proper sterilization of all media, glassware, and bioreactors. 2. Work in a laminar flow hood and use proper aseptic techniques. 3. Streak out the stock culture on a suitable agar medium to check for purity. |
| Inconsistent this compound Yields | 1. Variability in inoculum preparation. 2. Inconsistent fermentation conditions (pH, temperature, aeration). 3. Variability in raw materials for the medium. | 1. Standardize the inoculum preparation, including spore concentration and age of the culture. 2. Carefully monitor and control all fermentation parameters. 3. Use high-quality, consistent sources for all medium components. |
Frequently Asked Questions (FAQs)
1. What are the recommended culture media for this compound production?
While specific media for optimizing this compound are not extensively documented, good starting points for secondary metabolite production in Aspergillus species include Potato Dextrose Broth (PDB) and Yeast Extract Sucrose (YES) broth[1][2]. It is recommended to screen a variety of media and systematically optimize the components.
2. What are the optimal pH and temperature for Aspergillus alliaceus cultivation?
For many Aspergillus species, a temperature range of 25-30°C and an initial pH of 4.5-6.5 are generally favorable for secondary metabolite production[3][4]. However, the optimal conditions for this compound production from A. alliaceus should be determined empirically.
3. How can I increase the yield of this compound through precursor feeding?
This compound is a bicoumarin, a class of polyketides. The biosynthesis of coumarins often involves the shikimate pathway, with L-phenylalanine and cinnamic acid as key precursors[5]. Supplementing the culture medium with these compounds may enhance the yield of this compound. It is advisable to test a range of concentrations and feeding times to determine the optimal strategy.
4. How is this compound extracted and quantified?
This compound can be extracted from the fungal mycelium and sclerotia using organic solvents like ethyl acetate or methanol. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS)[6][7][8]. A C18 column is commonly used for the separation of coumarins[6].
5. Is this compound production growth-associated?
The production of many fungal secondary metabolites, including polyketides, is often non-growth-associated, meaning it occurs during the stationary phase of growth when primary metabolic activity has slowed down. It is recommended to perform a time-course study to determine the optimal harvest time for maximal this compound yield.
Data Presentation
Table 1: Hypothetical Effect of Different Carbon Sources on this compound Yield
| Carbon Source (20 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 ± 0.4 | 12.3 ± 1.1 |
| Sucrose | 9.2 ± 0.6 | 18.7 ± 1.5 |
| Maltose | 7.8 ± 0.3 | 15.4 ± 0.9 |
| Fructose | 6.5 ± 0.5 | 9.8 ± 0.7 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to structure and present experimental results. Actual values will need to be determined experimentally.
Table 2: Illustrative Impact of pH and Temperature on this compound Production
| Temperature (°C) | Initial pH | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| 25 | 5.0 | 8.9 ± 0.5 | 20.1 ± 1.8 |
| 25 | 6.0 | 9.5 ± 0.7 | 25.6 ± 2.1 |
| 25 | 7.0 | 9.1 ± 0.4 | 18.3 ± 1.4 |
| 30 | 5.0 | 10.2 ± 0.8 | 15.7 ± 1.2 |
| 30 | 6.0 | 10.8 ± 0.9 | 19.4 ± 1.6 |
| 30 | 7.0 | 10.5 ± 0.6 | 13.2 ± 1.1 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to structure and present experimental results. Actual values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Cultivation of Aspergillus alliaceus for this compound Production
-
Inoculum Preparation:
-
Grow A. alliaceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
-
Fermentation:
-
Prepare the desired fermentation medium (e.g., Yeast Extract Sucrose Broth: 20 g/L sucrose, 10 g/L yeast extract, 10 g/L KH2PO4, 0.5 g/L MgSO4·7H2O).
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 10-14 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Dry the mycelium at 60°C to a constant weight.
-
Grind the dried mycelium to a fine powder.
-
Extract the powdered mycelium with methanol (1:20 w/v) by sonication for 30 minutes, followed by shaking for 2 hours at room temperature.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol for analysis.
-
-
HPLC Analysis (Adapted from methods for similar coumarins)[6][7]:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm (or a wavelength determined to be optimal for this compound).
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Simplified signaling pathway for secondary metabolism in Aspergillus.
Caption: Logical relationship of factors influencing this compound yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ochratoxin production by the Aspergillus ochraceus group and Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isokotanin B Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Isokotanin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a bicoumarin, a type of fungal metabolite, isolated from the sclerotia of Aspergillus alliaceus.[1][2] Its key properties are summarized in the table below. Understanding these properties is crucial for designing and troubleshooting your purification workflow.
| Property | Value |
| Chemical Class | Bicoumarin |
| Molecular Formula | C₂₃H₂₀O₈ |
| Molecular Weight | 424.4 g/mol |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol.[3][4] |
| Source | Aspergillus alliaceus[1][2] |
Q2: What are the common chromatographic techniques used for purifying compounds similar to this compound?
A2: For natural products like flavonoids and coumarins, a combination of chromatographic techniques is often employed. These can include:
-
Macroporous Resin Column Chromatography: Often used for initial enrichment of flavonoids from crude extracts.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique effective for separating complex mixtures of natural products.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of target compounds.[6] Reversed-phase columns, such as C18, are commonly used.
Q3: Are there any known stability issues with this compound or related compounds during purification?
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification of this compound, presented in a question-and-answer format.
Problem 1: Poor Resolution or Overlapping Peaks
Q: My chromatogram shows poor separation between the this compound peak and other impurities. What can I do to improve resolution?
A: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient:
-
Initial Assessment: If you are using a gradient elution, the initial and final concentrations of the organic solvent (e.g., acetonitrile or methanol) are critical.
-
Action: Try a shallower gradient. A slower increase in the organic solvent concentration over a longer period can often improve the separation of closely eluting compounds. For example, if you are running a gradient of 40-80% acetonitrile over 20 minutes, try extending it to 40-70% over 30 minutes.
-
-
Change the Organic Modifier:
-
Rationale: The choice of organic solvent affects the selectivity of the separation.
-
Action: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and may resolve overlapping peaks.
-
-
Adjust the Mobile Phase pH:
-
Rationale: this compound has a phenolic hydroxyl group, and its ionization state can be influenced by the pH of the mobile phase. Changes in pH can alter the retention time and selectivity.
-
Action: Add a small amount of a modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to control the pH and suppress the ionization of phenolic groups, which can lead to sharper peaks and better resolution.
-
-
Reduce the Flow Rate:
-
Rationale: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation.
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min for an analytical column) and observe the effect on resolution.
-
-
Consider a Different Stationary Phase:
-
Rationale: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable for your separation.
-
Action: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds like this compound.
-
Experimental Protocol: A Starting Point for Method Development
The following is a general preparative HPLC protocol that can be adapted for the purification of this compound.
| Parameter | Recommendation |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient, e.g., 30-60% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm and 326 nm[3] |
| Injection Volume | Dependent on column size and sample concentration |
| Sample Preparation | Dissolve the crude extract in a minimal amount of a strong solvent like DMSO or methanol and then dilute with the initial mobile phase to prevent peak distortion. |
Problem 2: Peak Tailing
Q: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. How can I achieve a more symmetrical peak shape?
A: Peak tailing can lead to inaccurate quantification and poor resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
Troubleshooting Steps:
-
Check for Column Overload:
-
Symptom: Both the main peak and impurity peaks are tailing.
-
Action: Reduce the sample concentration or injection volume. If the peak shape improves, you were likely overloading the column.
-
-
Address Secondary Silanol Interactions:
-
Cause: The phenolic hydroxyl group of this compound can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Action:
-
Lower the Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase. This will protonate the silanol groups, reducing their interaction with your compound.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with polar compounds.
-
-
-
Ensure Mobile Phase and Sample Solvent Compatibility:
-
Cause: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Ideally, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the smallest possible amount of a stronger solvent and then dilute with the mobile phase.
-
-
Inspect for System Issues:
-
Cause: A void at the head of the column, a blocked frit, or excessive dead volume in the system can cause peak tailing.
-
Action:
-
Reverse Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. This may dislodge any particulate matter on the inlet frit.
-
Check Connections: Ensure all fittings are tight and that the tubing between the column and detector is as short as possible to minimize dead volume.
-
Column Replacement: If the problem persists, the column itself may be degraded and require replacement.
-
-
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting flowchart for addressing peak tailing.
Problem 3: Low or No Recovery of this compound
Q: I am not recovering the expected amount of this compound after purification. What could be the cause?
A: Low recovery can be due to several factors, including degradation of the compound, irreversible adsorption to the column, or issues with fraction collection.
Troubleshooting Steps:
-
Investigate Potential for Degradation:
-
Cause: As discussed, bicoumarins can be pH-sensitive. Extreme pH values in your mobile phase or sample preparation could be degrading this compound.
-
Action:
-
Analyze Crude Extract Over Time: Inject your crude extract at different time points (e.g., 0, 2, and 4 hours) after preparation to see if the peak area of this compound decreases, which would indicate instability in your sample solvent.
-
Maintain a Mildly Acidic pH: Use a mobile phase with a modifier like 0.1% formic acid to maintain a stable, mildly acidic environment.
-
-
-
Check for Irreversible Adsorption:
-
Cause: Highly active sites on the column packing material can sometimes irreversibly bind to the analyte. This is more common with older or lower-quality columns.
-
Action:
-
Column Wash: After your run, wash the column with a very strong solvent or a series of solvents of different polarities to try and elute any strongly bound compounds. For a C18 column, this could be a sequence of methanol, acetonitrile, isopropanol, and then hexane, followed by re-equilibration.
-
Use a Guard Column: A guard column can help protect your analytical or preparative column from strongly adsorbing impurities that might foul the stationary phase.
-
-
-
Optimize Fraction Collection Parameters:
-
Cause: If you are using an automated fraction collector, the settings may not be optimized to capture the entire this compound peak.
-
Action:
-
Verify Peak Detection: Ensure the detector sensitivity is appropriate to accurately detect the beginning and end of your peak.
-
Account for Delay Volume: There is a delay between when the peak is detected and when it reaches the fraction collector. Make sure this delay volume is correctly calibrated for your system's flow rate.
-
Collect Wider Fractions: Initially, you can collect broader fractions around the expected retention time of this compound and then analyze these fractions by analytical HPLC to ensure you are not missing any of your product in the shoulders of the peak.
-
-
Experimental Workflow for this compound Purification
Caption: A general experimental workflow for the purification of this compound.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry | MDPI [mdpi.com]
- 5. tautobiotech.com [tautobiotech.com]
- 6. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Isokotanin B stability and degradation issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation issues of Isokotanin B in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is highly recommended to prepare fresh solutions for immediate use whenever possible to minimize degradation.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on the general stability of related bicoumarin compounds, the primary factors that can affect this compound stability include:
-
pH: this compound is likely susceptible to hydrolysis, especially under alkaline conditions, due to the presence of lactone rings.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, may cause photodegradation.
-
Oxidation: The phenolic hydroxyl groups in this compound make it susceptible to oxidative degradation.[1][2][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in the literature, based on its bicoumarin structure, potential degradation pathways include:
-
Hydrolysis: The lactone rings can undergo hydrolysis to form the corresponding carboxylic acid and alcohol functional groups. This is often catalyzed by acidic or basic conditions.[4][5][6][7]
-
Oxidation: The phenolic groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and other oxidation products.[1][2][8]
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over time. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Inconsistent experimental results between batches of this compound solution. | Partial degradation of the compound. | Perform a quick purity check of the solution using HPLC before use. Ensure consistent solution preparation and storage procedures. |
| Appearance of unknown peaks in HPLC analysis of this compound sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use HPLC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Summary of Potential this compound Stability Issues
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Acidic (e.g., 0.1 M HCl) | Lactone ring hydrolysis (slower than base-catalyzed) | Formation of hydroxy-carboxylic acid derivatives. |
| Alkaline (e.g., 0.1 M NaOH) | Rapid lactone ring hydrolysis | Formation of the salt of the hydroxy-carboxylic acid derivative. |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of phenolic groups | Formation of quinones and other oxidative products. |
| Thermal (e.g., 60°C) | Acceleration of all degradation pathways | Increased rate of formation of all degradation products. |
| Photolytic (e.g., UV light) | Photodegradation | Formation of various photoproducts, potentially through radical mechanisms. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradation Products
This is a general-purpose HPLC method that can be optimized for the separation of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 326 nm, based on the λmax of this compound).[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: For identification of degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended.[10][11][12][13][14]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Potential signaling pathway for this compound, based on Dicoumarol.
References
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Oxidation of Small Phenolic Compounds by Mn(IV) [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isokotanin B Solubility for Biological Assays
Welcome to the technical support center for Isokotanin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a bicoumarin fungal metabolite originally isolated from the sclerotia of Aspergillus alliaceus.[][2] It is a solid, light yellow substance with a molecular weight of 424.4 g/mol .[][3] this compound has shown insecticidal activity against the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus.[][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[][3] However, it is poorly soluble in aqueous solutions.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
This is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration of the organic solvent: While this compound is soluble in solvents like DMSO, high concentrations of these solvents can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at 0.1% or lower, to minimize cellular effects.
-
Use a pre-warmed buffer: Adding your this compound stock solution to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes help maintain solubility.
-
Increase mixing: Ensure thorough and immediate mixing upon dilution of the stock solution into the aqueous buffer.
-
Consider using solubility enhancers: Excipients like cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.
Q4: Are there any known signaling pathways affected by this compound?
Currently, there is limited specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, the broader class of coumarin and bicoumarin compounds has been reported to exhibit a range of biological activities, including anti-inflammatory, anticoagulant, and anti-HIV properties.[4] Some coumarin derivatives have been shown to influence signaling pathways such as the PI3K/AKT and Nrf2 pathways. It is important to note that these are general findings for the compound class and may not be directly applicable to this compound.
Troubleshooting Guides
Issue 1: Preparing a High-Concentration Stock Solution
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving completely in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume gradually while vortexing or sonicating. - Gently warm the solution to 37°C to aid dissolution. |
| The prepared stock solution appears cloudy or has visible particulates. | The solubility limit in the chosen solvent has been exceeded. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. - Prepare a new, more dilute stock solution. |
Issue 2: Maintaining Solubility in Aqueous Media for Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | "Salting out" effect due to the rapid change in solvent polarity. | - Add the stock solution dropwise to the medium while gently vortexing. - Prepare an intermediate dilution in a solvent compatible with both the stock and the final medium. |
| Cells in the assay show signs of toxicity (e.g., poor morphology, reduced viability). | The final concentration of the organic solvent (e.g., DMSO) is too high. | - Prepare a more concentrated stock solution to reduce the volume added to the medium. - Ensure the final solvent concentration does not exceed the tolerance level of your specific cell line (typically <0.5% for DMSO). |
Quantitative Data Summary
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solution |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10-20 mM |
| Dimethylformamide (DMF) | Soluble | 10-20 mM |
| Ethanol | Soluble | 5-10 mM |
| Methanol | Soluble | 5-10 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 424.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out 4.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using β-Cyclodextrins
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The resulting solution contains the this compound-cyclodextrin complex with enhanced aqueous solubility. The exact concentration of solubilized this compound should be determined analytically (e.g., by HPLC-UV).
Visualizations
References
Technical Support Center: Overcoming Insecticide Resistance
Disclaimer: Information regarding insect resistance to the natural bicoumarin, Isokotanin B, is not currently available in published scientific literature. This compound was first described in 1994, with demonstrated activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). However, its specific mode of action and any subsequent studies on resistance mechanisms have not been documented.
Therefore, this technical support center provides a generalized framework for identifying, characterizing, and troubleshooting suspected insecticide resistance, drawing upon established principles from other natural and synthetic insecticides. The protocols and guidance provided are intended to be adapted for a compound like this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our lab's insect colony. Could this be resistance?
A decrease in efficacy is a primary indicator of potential resistance. However, it's crucial to first rule out other factors such as improper storage of the compound, errors in dose calculation or application, or changes in the physiological state of the insect colony.[1] If these factors are controlled for and reduced susceptibility persists and is heritable, you are likely observing insecticide resistance.[2]
Q2: What are the common mechanisms of insect resistance to natural compounds?
Insects can develop resistance to insecticides, including natural products, through several mechanisms.[2][3][4] These are broadly categorized as:
-
Metabolic Resistance: This is the most common mechanism.[3][5] Resistant insects may produce detoxification enzymes at higher levels or in more efficient forms. These enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs), break down the insecticide into non-toxic metabolites before it can reach its target site.[2][6][7][8]
-
Target-Site Resistance: The molecular target of the insecticide (e.g., a specific receptor or enzyme in the nervous system) can undergo a genetic mutation.[6][9] This change prevents the insecticide from binding effectively, rendering it less potent or completely ineffective.[6]
-
Reduced Penetration/Cuticular Resistance: Changes in the insect's cuticle, such as becoming thicker, can slow down the absorption of the insecticide.[3][5][9] This mechanism on its own may confer a low level of resistance but can significantly enhance other resistance mechanisms.[3]
-
Behavioral Resistance: Insects may evolve behaviors to avoid contact with the insecticide. This could involve avoiding treated surfaces or reducing feeding on treated material.[3][5]
Q3: Are there known resistance mechanisms for coumarin-based compounds?
While specific resistance mechanisms to this compound are unknown, studies on other coumarins in insects like Spodoptera litura have shown that exposure can lead to changes in the expression of detoxification genes, particularly those related to P450s and GSTs.[10][11] For example, one study found that while coumarin treatment initially inhibited carboxylesterase activity, it led to an increase in GST activity and upregulation of certain P450 genes over time.[10][11] Some coumarin derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors, suggesting that target-site resistance at the AChE gene could be a potential mechanism, similar to resistance against organophosphate and carbamate insecticides.[12]
Q4: How can we begin to investigate the mechanism of resistance to this compound in our insect population?
A standard approach involves a tiered process:
-
Confirm Resistance: Use dose-response bioassays to quantify the level of resistance by comparing the LC50 (lethal concentration to kill 50% of the population) of your suspected resistant population to a known susceptible population.[13][14]
-
Investigate Metabolic Resistance: Perform synergist bioassays. Synergists are chemicals that inhibit specific classes of detoxification enzymes. If the toxicity of this compound increases in the presence of a synergist, it points to the involvement of the inhibited enzyme class.[15]
-
Conduct Biochemical Assays: Directly measure the activity of detoxification enzymes (P450s, GSTs, CarEs) in homogenates from both resistant and susceptible insects.[16][17]
-
Perform Molecular Analysis: If a target site is known or suspected, sequence the corresponding gene to look for mutations. Transcriptomic analysis (e.g., RNA-seq) can also be used to identify overexpressed detoxification genes.[7]
Troubleshooting Guides
If you are encountering issues with decreased efficacy of this compound, use the following guide to troubleshoot the problem.
| Observed Issue | Potential Cause | Recommended Action |
| No or low mortality at expected effective dose. | Compound Degradation: this compound, as a natural product, may be sensitive to light or temperature. | Store the compound in a dark, cool, and dry place. Prepare fresh stock solutions for each experiment.[18] |
| Incorrect Dosing: Errors in serial dilutions or final concentration calculations. | Double-check all calculations. Run a standard curve with a reference compound to ensure your dilution and application techniques are accurate.[18] | |
| Insect Vigor: The insect colony may be healthier or larger than in previous experiments, requiring a higher dose. | Ensure consistency in insect age, size, and rearing conditions. Note any changes in developmental time or fecundity. | |
| Development of Resistance: The insect population has evolved resistance. | Proceed with a quantitative dose-response bioassay to determine the LC50 and Resistance Ratio (RR). | |
| Inconsistent results between experimental replicates. | Uneven Application: The compound is not being applied uniformly in the bioassay. | For vial assays, ensure complete and even coating of the vial surface. For diet assays, ensure the compound is thoroughly mixed into the diet before it solidifies.[13][19] |
| Air Bubbles/Precipitation: Bubbles or precipitates in wells for plate-based assays can interfere with results. | Pipette carefully to avoid bubbles. If the compound precipitates in your assay medium, try a different solvent or a lower concentration range.[18] | |
| Operator Variability: Different technicians may have slight variations in their technique. | Standardize the protocol and ensure all users are trained and follow the exact same steps.[14] | |
| High mortality in control group. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., acetone, ethanol, DMSO) is toxic to the insects at the concentration used. | Run a solvent-only control series to determine the maximum non-lethal solvent concentration. Ensure the solvent fully evaporates in residual bioassays.[13] |
| Contamination or Disease: The insect colony may be stressed or suffering from a pathogen infection. | Inspect the colony for signs of disease. Sterilize all rearing and experimental equipment. |
Experimental Protocols
Protocol 1: Dose-Response Bioassay (Vial Test Method)
This protocol is designed to determine the LC50 of this compound for a given insect population.
Materials:
-
Technical grade this compound
-
High-purity acetone (or other appropriate solvent)
-
20 ml glass scintillation vials
-
Repeating pipette
-
Vial roller or hot dog roller (heating element off)
-
Test insects (e.g., 20-30 individuals per vial for small insects)[13]
-
Control and suspected resistant insect populations
Procedure:
-
Prepare Stock Solution: Accurately weigh the technical grade this compound and dissolve it in acetone to create a high-concentration stock solution (e.g., 1000 µg/ml).[20]
-
Prepare Serial Dilutions: Create a series of at least 5-7 dilutions from the stock solution using acetone. The concentration range should be chosen to produce mortality between 10% and 90%.
-
Coat Vials: Add 0.5 ml of each dilution to a labeled glass vial. Also, prepare control vials with 0.5 ml of acetone only.[19]
-
Evaporate Solvent: Place the vials on their side on a roller and roll them at room temperature until the acetone has completely evaporated, leaving a thin film of this compound coating the inside.[19]
-
Introduce Insects: Place a set number of insects into each vial and cap loosely to allow for air exchange.[13] Use at least 3-4 replicate vials per concentration.
-
Incubation: Keep the vials at a constant temperature and humidity, away from direct light.
-
Assess Mortality: Record mortality at a predetermined time point (e.g., 24, 48, or 72 hours). Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to calculate the LC50, 95% confidence intervals, and the slope of the regression line.[13] The Resistance Ratio (RR) is calculated as: RR = LC50 of Resistant Population / LC50 of Susceptible Population.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
This protocol uses inhibitors of detoxification enzymes to probe the mechanism of resistance.
Materials:
-
As per Protocol 1
-
Synergists:
-
Piperonyl butoxide (PBO) - P450 inhibitor
-
S,S,S-tributyl phosphorotrithioate (DEF) - Esterase inhibitor
-
Diethyl maleate (DEM) - GST inhibitor
-
Procedure:
-
Determine Synergist-Only Toxicity: First, conduct a bioassay with the synergist alone to find a concentration that causes minimal (<10%) mortality.
-
Pre-treatment with Synergist: Coat vials with the predetermined non-lethal concentration of the synergist (e.g., PBO). Introduce the resistant insects and allow them to be exposed for a set period (e.g., 1-4 hours) before insecticide exposure.
-
Conduct this compound Bioassay: After the pre-treatment period, conduct the dose-response bioassay with this compound as described in Protocol 1, but using the synergist-pre-treated insects.
-
Data Analysis: Calculate the LC50 for this compound in the presence of the synergist. The Synergism Ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + Synergist. An SR value significantly greater than 1 suggests the involvement of the enzyme class inhibited by that synergist.
Protocol 3: General Biochemical Assays for Detoxification Enzymes
This protocol provides a basic framework for preparing insect samples for enzyme activity measurements. Specific substrates and wavelengths will vary depending on the target enzyme.
Materials:
-
Resistant and susceptible insects (frozen at -80°C)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Refrigerated centrifuge
-
Spectrophotometer (microplate reader)
-
Protein assay kit (e.g., Bradford)
-
Specific substrates (e.g., p-nitroanisole for P450s, 1-chloro-2,4-dinitrobenzene for GSTs, α-naphthyl acetate for esterases)
Procedure:
-
Sample Preparation: Pool a known number of whole insects or dissected tissues (e.g., midguts) in ice-cold phosphate buffer.
-
Homogenization: Homogenize the tissue on ice.
-
Centrifugation: Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C to pellet cell debris. The resulting supernatant contains the cytosolic fraction (for GST and some esterase assays). For microsomal P450s, a further ultracentrifugation step is required.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay. This is crucial for normalizing enzyme activity.
-
Enzyme Activity Measurement: In a microplate, combine a standardized amount of protein (supernatant) with the appropriate buffer and substrate.
-
Kinetic Reading: Measure the change in absorbance over time at the specific wavelength for the product of the enzymatic reaction.
-
Data Analysis: Calculate the rate of reaction (e.g., nmol of product/min/mg of protein). Compare the mean enzyme activity between the resistant and susceptible populations.
Data Presentation
Table 1: Example Data from a Dose-Response Bioassay
| Population | N | Slope (±SE) | LC50 (µ g/vial ) (95% CI) | Resistance Ratio (RR) |
| Susceptible (LAB-S) | 450 | 2.1 ± 0.25 | 0.85 (0.71 - 1.02) | - |
| Field Resistant (FIELD-R) | 480 | 1.5 ± 0.31 | 15.3 (12.5 - 18.7) | 18.0x |
Table 2: Example Data from Synergist Bioassays on a Resistant Population
| Treatment | N | LC50 (µ g/vial ) (95% CI) | Synergism Ratio (SR) |
| This compound alone | 480 | 15.3 (12.5 - 18.7) | - |
| This compound + PBO | 460 | 1.9 (1.5 - 2.4) | 8.1x |
| This compound + DEF | 450 | 14.8 (11.9 - 18.1) | 1.0x |
| This compound + DEM | 470 | 7.5 (6.1 - 9.2) | 2.0x |
| Conclusion from example data: The high SR with PBO strongly suggests that P450-mediated metabolism is a primary mechanism of resistance. |
Table 3: Example Data from Biochemical Assays
| Population | Mean P450 Activity (nmol/min/mg protein ± SE) | Mean GST Activity (nmol/min/mg protein ± SE) | Mean Esterase Activity (nmol/min/mg protein ± SE) |
| Susceptible (LAB-S) | 0.12 ± 0.02 | 45.6 ± 5.1 | 22.1 ± 2.8 |
| Field Resistant (FIELD-R) | 0.98 ± 0.11 | 89.3 ± 7.4 | 25.4 ± 3.1 |
| *Indicates a statistically significant difference (e.g., p < 0.05) compared to the susceptible population. |
Visualizations
Caption: Common mechanisms of insecticide resistance in insects.
Caption: Experimental workflow for investigating suspected insecticide resistance.
Caption: Generalized CncC/Maf-mediated xenobiotic response pathway.
References
- 1. Techniques to detect insecticide resistance mechanisms (Field and laboratory manual) [who.int]
- 2. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nifa.usda.gov [nifa.usda.gov]
- 4. agriculturaljournals.com [agriculturaljournals.com]
- 5. Insecticide Resistance Mechanisms – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. pjoes.com [pjoes.com]
- 7. mdpi.com [mdpi.com]
- 8. isj.unimore.it [isj.unimore.it]
- 9. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 10. Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Sustainable Insecticide Candidates for Protecting Pollinators: Insight into the Bioactivities, Selective Mechanism of Action and QSAR of Natural Coumarin Derivatives against Aphids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. entomoljournal.com [entomoljournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Biochemical assays for insecticide resistance: strategies and limitations. : Rothamsted Research [repository.rothamsted.ac.uk]
- 17. First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. m.youtube.com [m.youtube.com]
- 20. cdc.gov [cdc.gov]
Technical Support Center: Enhancing the Photostability of Bicoumarin Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the photostability of bicoumarin compounds.
Section 1: Frequently Asked Questions (FAQs) - Understanding Photostability
Q1: What is photobleaching and why does it affect bicoumarin compounds?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a bicoumarin, upon exposure to excitation light, which leads to a loss of its ability to fluoresce.[1][2] This process is a significant issue in fluorescence-based experiments as it causes a diminished signal over time, complicating quantitative analysis and long-term imaging.[2] The primary causes of photobleaching include high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen, which can lead to the generation of damaging reactive oxygen species (ROS).[1] For some coumarin derivatives, photodegradation can also occur through a [2+2] cycloaddition reaction, resulting in dimerization.[3]
Q2: What are the primary environmental and experimental factors that accelerate photobleaching?
A2: Several factors can accelerate the rate of photobleaching:
-
High Excitation Light Intensity: The more photons a molecule is exposed to, the higher the probability of photochemical damage.[1]
-
Prolonged Exposure Time: Continuous illumination increases the cumulative dose of light energy absorbed by the fluorophore.[1]
-
Presence of Oxygen: Molecular oxygen can interact with the excited state of the fluorophore to produce reactive oxygen species (ROS), which are highly reactive and can chemically degrade the dye.[1]
-
Sample Environment: The choice of solvent or mounting medium can significantly impact photostability. For instance, using a standard buffer or glycerin as a mounting medium can lead to rapid fluorescence decay.[4]
Q3: How is the photostability of a compound typically measured and quantified?
A3: Photostability is assessed by exposing a sample to a controlled light source and measuring the change in its fluorescent properties over time. Key metrics include:
-
Photobleaching Quantum Yield (Φ_b_): This value represents the probability that a fluorophore will be photodegraded after being excited. A lower quantum yield indicates higher photostability.
-
Fluorescence Half-Life (t_1/2_): This is the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.
-
Forced Degradation Testing: In this method, a substance is intentionally exposed to light to evaluate its photosensitivity, identify degradation products, and elucidate degradation pathways.[5]
Section 2: Troubleshooting Guide - Common Experimental Issues
Q: My bicoumarin's fluorescence signal is fading rapidly during my experiment. What are the likely causes and how can I resolve this?
A: Rapid signal loss is a classic sign of photobleaching.[1][6] The workflow below can help you diagnose and solve the issue.
Caption: Workflow for diagnosing and resolving photobleaching.
Section 3: Methods for Enhancing Photostability
Method 1: Optimization of Experimental & Imaging Parameters
Q: What are the key imaging parameters I should adjust to minimize photobleaching?
A: The most direct way to reduce photobleaching is to limit the total number of photons the sample is exposed to.[2]
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Neutral density filters can be used to attenuate the excitation light.[1][2]
-
Minimize Exposure Time: Use the shortest possible camera exposure times.[1] Employ an electronic shutter to ensure the sample is only illuminated during the actual image acquisition.[1]
-
Optimize Focusing Strategy: Focus on the sample using transmitted light or by observing a nearby, non-critical area of the slide to avoid photobleaching the region of interest before capturing the final image.[2]
Method 2: Use of Antifade Reagents and Mounting Media
Q: Which antifade agents and mounting media are recommended for bicoumarin compounds?
A: Antifade reagents are chemical additives that suppress photobleaching, primarily by scavenging reactive oxygen species.[7] They are a crucial component of mounting media for fluorescence microscopy.[8][9]
| Antifade Agent | Mechanism of Action | Advantages | Disadvantages |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher and free radical scavenger.[10] | Effective antioxidant, suitable for solutions that have not been de-gassed.[10] Less toxic than PPD.[7] | Less effective than PPD.[7] May have biological effects (e.g., anti-apoptotic).[7] |
| n-Propyl gallate (NPG) | Free radical scavenger. | Widely used and non-toxic.[7] | Can have anti-apoptotic properties, potentially interfering with biological studies.[7] Requires heating to dissolve.[7] |
| p-Phenylenediamine (PPD) | Highly effective free radical scavenger.[7] | One of the most effective antifade agents available.[7] | Can be toxic. Results in weak and diffused fluorescence after storage.[7] May be unsuitable for blue fluorophores due to potential autofluorescence.[1] |
Table 1. Comparison of common antifade agents used to prevent photobleaching.
Method 3: Structural Modification of Bicoumarin Compounds
Q: How can the chemical structure of a bicoumarin be modified to improve its photostability?
A: Covalent modification of the bicoumarin scaffold is a powerful strategy for enhancing photostability. These changes can either sterically hinder degradation pathways or alter the electronic properties of the molecule to disfavor photochemical reactions.
Caption: Logic for selecting a structural modification strategy.
| Modification Strategy | Mechanism | Observed Improvement |
| Cyclodextrin Conjugation | Provides steric protection for the dye unit and suppresses the generation of reactive oxygen species (ROS).[11] | A Pacific Blue (coumarin dye)-cyclodextrin conjugate showed 2.8 times higher photostability than a control compound in vitro.[11][12] |
| Azetidinyl Substitution | Replacing electron-donating N,N-dialkylamino groups with a strained azetidine ring can increase the fluorescence quantum yield and photostability.[13] | A 35-fold increase in uncaging efficiency was observed for certain coumarin-caged compounds after modification.[14] |
| Fluorination | The introduction of fluorine atoms can significantly increase the operational lifetime of aminocoumarin dyes.[15] | Fluorinated aminocoumarins show an increased operating resource in both ethanol and polymer matrices.[15] |
Table 2. Summary of photostability enhancements achieved through structural modifications of coumarin compounds.
Section 4: Detailed Experimental Protocols
Protocol 1: Evaluating the Photostability of a Bicoumarin Compound in Solution
This protocol provides a general method for quantifying the photostability of a bicoumarin derivative in a solution phase.
-
Sample Preparation:
-
Prepare a stock solution of the bicoumarin compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 5.0 µM in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[11]
-
Prepare a control sample of a known photostable or parent compound at the same concentration for comparison.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., Xenon arc lamp, laser).
-
Set the excitation wavelength to the absorption maximum (λ_max_) of the bicoumarin compound.
-
Set the emission detection to scan a range that covers the compound's fluorescence spectrum.
-
-
Photobleaching Experiment:
-
Place the sample in the instrument and record an initial full emission spectrum (Time = 0).
-
Continuously irradiate the sample using the excitation light source. For a controlled dose, use a light source with a defined power output (e.g., a 30 W UV lamp).[16]
-
At regular intervals (e.g., every 1-5 minutes), record the full emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λ_em_) as a function of irradiation time.
-
Calculate the photobleaching half-life (t_1/2_)—the time it takes for the fluorescence to decay to 50% of its initial value.
-
Compare the half-life of your test compound to the control compound to determine its relative photostability.
-
Protocol 2: Sample Preparation with an Antifade Mounting Medium for Fluorescence Microscopy
This protocol describes how to mount fixed cell samples using a commercial antifade reagent to preserve the fluorescence signal.
-
Final Staining and Washing:
-
Complete the final step of your immunofluorescence or chemical staining protocol.
-
Wash the sample (e.g., cells on a coverslip) thoroughly with a suitable buffer (e.g., PBS) to remove any unbound dye.
-
-
Sample Mounting:
-
Carefully remove the coverslip from the washing buffer, using forceps to hold it by the edges.
-
Remove excess buffer by gently touching the edge of the coverslip to a laboratory wipe. Do not allow the cell-containing surface to dry out.
-
Place a small drop (approx. 5-10 µL) of an antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) onto a clean microscope slide.[9]
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium.[9] Try to avoid trapping air bubbles.
-
-
Curing and Sealing:
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for several hours or overnight.
-
For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
-
Storage:
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence fading and stabilization in cytofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. glycomatrix.com [glycomatrix.com]
- 9. benchchem.com [benchchem.com]
- 10. polysciences.com [polysciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Photostability of a Coumarin Dye by Self‐inclusion into a Cyclodextrin Cavity in Aqueous Solution and Living Cells | CiNii Research [cir.nii.ac.jp]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of Isokotanin B precursors
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Isokotanin B precursors.
Frequently Asked Questions (FAQs)
Q1: What is the key precursor for the total synthesis of this compound?
The crucial intermediate in the asymmetric total synthesis of compounds like Isokotanin A, a closely related bicoumarin, is an axially chiral 2,2'-biphenol building block.[1][2][3] The stereochemistry of this tetra-ortho-substituted biphenol is critical for the overall stereochemistry of the final natural product.
Q2: What are the main synthetic strategies to obtain the key chiral biphenol precursor?
The primary strategies involve two key transformations:
-
Construction of the Biaryl Bond: A Miyaura-Suzuki homocoupling reaction is often employed to create the sterically hindered tetra-ortho-substituted biaryl bond.[1][2]
-
Enantiomeric Resolution: As the coupling reaction typically produces a racemic mixture, a resolution step is required. Enzymatic kinetic resolution using lipases, such as from Candida rugosa, has proven effective for separating the enantiomers.[2] Alternatively, preparative chiral HPLC can be used.[1]
Q3: What are the common challenges in expressing the enzymes required for furanocoumarin synthesis in heterologous systems like E. coli?
Several enzymes crucial for the furanocoumarin biosynthetic pathway, which shares structural motifs with Isokotanin precursors, are difficult to express functionally in E. coli.[4][5] Key challenges include:
-
Enzyme Solubility: Plant enzymes, particularly membrane-bound ones like prenyltransferases (PTs) and cytochrome P450 enzymes (e.g., psoralen synthase), often form insoluble inclusion bodies when expressed in bacteria.[4][5]
-
Lack of Activity: Even if expressed, these enzymes may show no catalytic activity due to improper folding or the absence of necessary co-factors or plant-specific post-translational modifications.[4]
Troubleshooting Guides
Issue 1: Low Yield in Miyaura-Suzuki Homocoupling for Biphenol Intermediate
You are experiencing low yields or incomplete conversion during the synthesis of the tetra-ortho-substituted biphenol intermediate via Miyaura-Suzuki coupling.
Possible Causes and Solutions
-
Catalyst System Inefficiency: The choice of palladium catalyst and ligand is critical for coupling sterically hindered substrates. Formation of palladium black indicates catalyst decomposition and is a common issue.[2]
-
Solution: Switch to a more robust and active catalyst system. Buchwald's precatalyst PdG4SPhos in combination with the SPhos ligand has been shown to be effective, allowing for significantly reduced palladium loading (e.g., 2.5 mol%).[2]
-
-
Sub-optimal Reaction Conditions: The base, solvent, and temperature play a significant role in the reaction outcome.
-
Solution: Screen different bases and solvent systems. A one-pot Miyaura borylation/Suzuki homocoupling sequence has been optimized using KOAc as the base in a THF/water mixture.[2] Micellar catalysis, using an amphiphile like TPGS-750-M in water, has also been reported to dramatically improve yields for similar demanding couplings.[1]
-
-
Slow Reagent Addition: For the one-pot borylation/coupling sequence, the rate of addition of the boron source (e.g., B₂pin₂) can influence chemoselectivity and yield.[2]
-
Solution: Add the B₂pin₂ solution slowly over several hours using a syringe pump to maintain a low concentration and minimize side reactions.[2]
-
Optimization Data for One-Pot Miyaura Borylation/Suzuki Coupling [2]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Conversion/Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2.5) | SPhos (5.0) | KOAc | THF/H₂O | Low | Palladium black formation observed after 15 min. |
| 2 | PdG4SPhos (2.5) | SPhos (2.5) | KOAc | THF/H₂O | >95% | No palladium black formation. |
| 3 | PdG4SPhos (2.5) | SPhos (2.5) | K₃PO₄ | THF/H₂O | ~80% | KOAc found to be a superior base. |
| 4 | PdG4SPhos (2.5) | SPhos (2.5) | KOAc | Dioxane | ~75% | THF/H₂O mixture provided better results. |
Issue 2: Poor Enantioselectivity in Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of the biphenol di-ester (e.g., dipropionate) shows low enantiomeric excess (ee) or poor conversion.
Possible Causes and Solutions
-
Incorrect Substrate Choice: The acyl chain length of the di-ester substrate significantly impacts the enzyme's enantioselectivity (E value).
-
Solution: Systematically evaluate different di-ester substrates. For resolution with Candida rugosa lipase, the dipropionate ester has been shown to provide a good balance of conversion and high enantioselectivity compared to diacetate or longer-chain esters.[2]
-
-
Sub-optimal Solvent System: The reaction medium affects enzyme activity and stability.
-
Solution: Test various organic solvents in a two-phase system with a buffer (e.g., potassium phosphate buffer). While solvents like toluene can work, n-heptane has been identified as a superior choice, leading to higher conversions.[2]
-
-
Insufficient Enzyme Loading or Reaction Time: The reaction may not reach optimal conversion or ee if the enzyme amount is too low or the reaction is stopped prematurely.
-
Solution: Increase the enzyme loading and monitor the reaction over time. In an optimized n-heptane two-phase system, the enantiomeric excess of the unreacted (M)-ester can reach >99% ee with sufficient reaction time.[2]
-
Optimization of Enzymatic Resolution of Biphenol Di-esters [2]
| Entry | Substrate | Solvent | Enantioselectivity (E) | Conversion |
| 1 | Diacetate | Toluene/Buffer | Moderate | Moderate |
| 2 | Dipropionate | Toluene/Buffer | 66 | >50% |
| 3 | Dibutyrate | Toluene/Buffer | 34 | High |
| 4 | Dipropionate | n-Heptane/Buffer | High | >50% |
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis of Tetra-ortho-substituted Biphenol
This protocol is based on an optimized Miyaura borylation and Suzuki homocoupling sequence.[2]
-
Preparation: To an oven-dried flask under an argon atmosphere, add the MOM-protected bromophenol starting material (1.0 mmol), PdG4SPhos (0.025 mmol), SPhos (0.025 mmol), and potassium acetate (KOAc, 3.0 mmol).
-
Solvent Addition: Add a degassed mixture of THF and water (4:1, 5 mL).
-
Borylation: Stir the mixture at room temperature. Add a solution of bis(pinacolato)diboron (B₂pin₂, 0.6 mmol) in THF (2 mL) dropwise via syringe pump over 4 hours.
-
Coupling: After the addition is complete, heat the reaction mixture to 70 °C and stir for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the racemic biphenol product.
Protocol 2: Enzymatic Kinetic Resolution of Biphenol Dipropionate
This protocol describes the resolution using Candida rugosa lipase.[2]
-
Preparation: To a flask, add the racemic biphenol dipropionate (1.0 mmol) and dissolve it in n-heptane (20 mL).
-
Buffer and Enzyme Addition: Add potassium phosphate buffer (0.1 M, pH 7.0, 20 mL). Add commercially available Candida rugosa lipase (a high loading may be required, e.g., 500 mg).
-
Reaction: Stir the biphasic mixture vigorously at room temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining di-ester and the produced mono-ester and diol.
-
Workup: Once the desired ee is achieved (typically >99% ee for the unreacted ester at ~50% conversion), separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Separate the unreacted ester, the mono-ester, and the resolved biphenol product by flash column chromatography. The resolved ester can then be hydrolyzed to the enantiopure biphenol.
Visualizations
Caption: Synthetic workflow for the key chiral biphenol precursor.
Caption: Troubleshooting logic for Miyaura-Suzuki homocoupling.
References
Common pitfalls in the characterization of complex natural products like Isokotanin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the characterization of complex natural products like Isokotanin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems you might face during the structural elucidation and quantification of complex natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why am I seeing severe signal overlap in the aromatic region of my ¹H NMR spectrum for a bicoumarin compound, and how can I resolve it?
Answer:
Signal overlap in the aromatic region of coumarin-containing molecules is a common issue due to the presence of multiple aromatic protons with similar chemical environments.[1][2][3] This can hinder accurate coupling constant determination and structural assignment.[4]
Troubleshooting Steps:
-
Change the NMR Solvent: Altering the solvent can induce differential chemical shifts (solvent effects), potentially resolving overlapping signals.[5][6] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ or acetone-d₆ can change the resonance frequencies of aromatic protons.[5]
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and can help resolve overlapping multiplets.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify coupled proton networks, even with some overlap.[4]
-
TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, which is useful for assigning protons within a coupled network that is partially obscured.[4][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the signals into a second dimension and often resolving overlap observed in the 1D ¹H spectrum.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the connection of different structural fragments.
-
-
Advanced 1D NMR Experiments:
Question: My ¹H NMR spectrum is very complicated, even after purification. Could this be due to rotamers, and how can I confirm this?
Answer:
Yes, complex natural products, especially those with sterically hindered bonds, can exist as a mixture of slowly interconverting rotational isomers (rotamers or atropisomers) on the NMR timescale. This results in a doubling or multiplication of NMR signals, leading to a spectrum that appears overly complex for a single compound.[5]
Confirmation and Troubleshooting:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If rotamers are present, increasing the temperature will increase the rate of interconversion. At a sufficiently high temperature, the separate signals for each rotamer may coalesce into a single set of averaged signals.[5] Conversely, lowering the temperature may sharpen the signals of the individual rotamers.
-
2D EXSY (Exchange Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments can show cross-peaks between the signals of the exchanging rotamers, confirming their relationship. In a NOESY spectrum, exchange peaks will have the opposite sign to the diagonal peaks, which can help differentiate them from true NOE signals.[11]
Mass Spectrometry (MS)
Question: I am having trouble detecting the molecular ion of my complex natural product using Electrospray Ionization Mass Spectrometry (ESI-MS). What could be the issue?
Answer:
Failure to detect a clear molecular ion in ESI-MS for a complex natural product can be due to several factors:
Troubleshooting Steps:
-
Ionization Mode:
-
Switch Polarity: If you are using positive ion mode, try negative ion mode, and vice versa. Some molecules ionize more efficiently in one mode over the other.
-
Try a Different Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as some neutral, less polar compounds may not be amenable to ESI.
-
-
In-Source Fragmentation: The compound may be fragmenting in the ion source before detection.
-
Reduce Cone Voltage/Fragmentor Voltage: Lowering the energy in the ion source can reduce in-source fragmentation and promote the observation of the molecular ion.
-
-
Sample Preparation:
-
Check for Adduct Formation: The molecular ion may be present as various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Look for masses corresponding to these possibilities.
-
Solvent System: Ensure the solvent system is compatible with ESI. The presence of non-volatile buffers or salts can suppress ionization.
-
-
Compound Stability: The natural product may be unstable under the MS conditions.
Stereochemistry Determination
Question: I am struggling to determine the absolute configuration of a flexible natural product. What are the common pitfalls and recommended approaches?
Answer:
Determining the absolute configuration of conformationally flexible molecules is a significant challenge in natural product chemistry.[12] A major pitfall is relying on a single method or an incomplete conformational analysis.
Recommended Approaches:
-
NMR-Based Methods for Relative Configuration:
-
NOESY/ROESY: These experiments provide through-space correlations between protons, which can help define the relative stereochemistry. However, for flexible molecules, the observed NOEs are an average over all conformations, which can be misleading.[13][14][15] It is crucial to consider multiple conformations when interpreting NOESY data.
-
J-Coupling Analysis: The magnitude of ³JHH coupling constants can provide information about dihedral angles (Karplus relationship), which helps in determining relative stereochemistry.
-
-
Computational Chemistry:
-
Conformational Search: Perform a thorough conformational search using molecular mechanics (e.g., MMFF) or molecular dynamics to identify all low-energy conformers.
-
DFT Calculations: Optimize the geometries of all significant conformers at a higher level of theory (e.g., Density Functional Theory).
-
NMR Chemical Shift and Coupling Constant Calculations: Calculate the NMR parameters for each possible stereoisomer, taking into account the Boltzmann population of each conformer. Compare the calculated data with the experimental values. Statistical methods like DP4+ can be used to assess the probability of the correct stereoisomer.[16]
-
-
Chiroptical Methods for Absolute Configuration:
-
Electronic Circular Dichroism (ECD): Measure the experimental ECD spectrum and compare it with the computationally predicted spectra for the different enantiomers.
-
Vibrational Circular Dichroism (VCD): Similar to ECD, but for vibrational transitions. It is particularly useful for molecules without a strong UV chromophore.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are common sources of impurities in fungal secondary metabolite extractions?
A1: Common impurities include residual media components, fatty acids and other primary metabolites from the fungus, and plasticizers (e.g., phthalates) from lab equipment. It is also possible to have structurally related secondary metabolites that are difficult to separate.
Q2: How can I improve the resolution of my HPLC separation for complex fungal extracts?
A2: To improve HPLC resolution, you can:
-
Optimize the gradient elution profile (slower gradient).
-
Try a different stationary phase (e.g., C18, Phenyl-Hexyl, or HILIC).
-
Decrease the particle size of the column packing material (e.g., using UHPLC).
-
Adjust the mobile phase pH or use additives.
Q3: My NOESY data for a flexible molecule is ambiguous. What could be wrong?
A3: For flexible molecules, NOESY cross-peak intensities represent an average over all populated conformations.[13][14][15] If multiple conformers exist where the interproton distances for a specific pair of protons are very different, the resulting NOE may be weak or absent, leading to ambiguity. It is crucial to perform a thorough conformational analysis and consider the contribution of all low-energy conformers when interpreting the data.[14] In some cases, ROESY may provide less ambiguous results as it is less sensitive to molecular tumbling rates.
Section 3: Data Presentation
Table 1: Comparison of Quantitative NMR (qNMR) and HPLC-UV for Natural Product Analysis
| Parameter | qNMR | HPLC-UV | Reference(s) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | UV absorbance is proportional to concentration (Beer-Lambert Law). | [17][18][19] |
| Calibration | Can use an external or internal standard, which does not need to be structurally related to the analyte. | Requires a pure reference standard of the analyte for calibration. | [20] |
| Accuracy | High, often considered a primary ratio method. Accuracy can be better than 1%. | Dependent on the purity of the reference standard. | [17][21][22][23] |
| Precision (%RSD) | Typically < 1-2%. | Typically < 2%. | [23] |
| Analysis Time | Rapid (minutes per sample). | Longer (can be >30 minutes per sample). | [24] |
| Sample Prep | Simple dissolution in a deuterated solvent. | Often requires extraction and filtration. | [18] |
| Selectivity | Can be challenging with severe signal overlap. | High, based on chromatographic separation. | [20] |
| LOD/LOQ | Generally less sensitive than HPLC-UV. | High sensitivity, often in the µg/mL to ng/mL range. | [17] |
Section 4: Experimental Protocols
General Protocol for 2D NMR (HSQC and NOESY)
This protocol provides a general starting point for acquiring 2D NMR data for a complex natural product like this compound. Parameters should be optimized for the specific instrument and sample.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Use a sensitivity-enhanced, multiplicity-edited pulse sequence (e.g., hsqcedetgpsisp2.4 on Bruker instruments). This will show CH/CH₃ and CH₂ signals with opposite phases.
-
Spectral Width: Set the ¹H spectral width based on the 1D spectrum. For ¹³C, a typical range is 0-180 ppm for a bicoumarin.
-
Number of Increments (t₁): 128-256 increments are usually sufficient for good resolution in the indirect dimension.
-
Number of Scans (NS): 2-8 scans per increment, depending on sample concentration.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Use a phase-sensitive pulse sequence with gradient selection (e.g., noesygpphzs on Bruker instruments).
-
Mixing Time (d8/mix time): This is a critical parameter. For small to medium-sized molecules (~400-800 Da), a mixing time of 300-800 ms is a good starting point. It may need to be optimized to observe desired NOEs without significant spin diffusion.
-
Number of Increments (t₁): 256-512 increments.
-
Number of Scans (NS): 8-16 scans per increment.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
General Protocol for HPLC-UV Quantification
This protocol outlines a general method for quantifying a natural product using HPLC-UV with an external standard.
-
Preparation of Standard Solutions: Accurately weigh a known amount of the pure reference standard and prepare a stock solution of known concentration. Perform serial dilutions to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected concentration of the analyte in the sample.
-
Preparation of Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent to a known volume. The final concentration should fall within the range of the calibration curve.
-
Chromatographic Conditions (Example for a Bicoumarin):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: Set the detector to the λₘₐₓ of the analyte. For this compound, this would be around 215 and 326 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution(s).
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the final quantity of the analyte in the original sample, accounting for all dilutions.
-
-
Method Validation: For accurate and reliable results, the method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[25][26][27]
Section 5: Visualizations
Caption: Workflow for characterization of a natural product.
Caption: Troubleshooting logic for NMR signal overlap.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy [mdpi.com]
- 15. Recent Developments in Data-Assisted Modeling of Flexible Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. farm.ucl.ac.be [farm.ucl.ac.be]
Validation & Comparative
Isokotanin B vs. Kotanin: A Comparative Analysis of Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Published: November 17, 2025
This guide provides a comparative analysis of the insecticidal activities of two naturally occurring bicoumarins, Isokotanin B and Kotanin. While research into the insecticidal properties of this compound is emerging, data on Kotanin's specific effects on insects remain limited. This analysis synthesizes the available experimental data for this compound and offers a comparative perspective on Kotanin based on the broader understanding of coumarin bioactivity.
Executive Summary
This compound, a fungal metabolite isolated from Aspergillus alliaceus, has demonstrated measurable insecticidal activity, specifically as an antifeedant against certain insect larvae. In contrast, there is a notable absence of direct experimental evidence for the insecticidal activity of Kotanin in publicly available research. This guide presents the existing data for this compound and discusses the potential for Kotanin's activity based on structural similarities and the known insecticidal mechanisms of the coumarin class of compounds.
Data Presentation: Quantitative Analysis
The available quantitative data on the insecticidal activity of this compound is summarized below. No equivalent data has been identified for Kotanin.
| Compound | Insect Species | Activity Type | Concentration | Effect |
| This compound | Carpophilus hemipterus (Dried fruit beetle) larvae | Antifeedant | 100 ppm (in diet) | 21% reduction in feeding[1][2] |
| This compound | Helicoverpa zea (Corn earworm) | Insecticidal | Not specified | Active[3][4][5][6] |
| Kotanin | Not available | Not available | Not available | Not available |
Experimental Protocols
The following describes a general experimental protocol for an antifeedant bioassay, consistent with the type of study conducted to determine the insecticidal activity of this compound.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This method is used to determine the feeding deterrence of a compound against herbivorous insects.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are made to obtain the desired test concentrations.
-
Leaf Disc Preparation: Leaf discs of a suitable size are punched from the host plant of the target insect.
-
Treatment Application: The leaf discs are dipped into the test solutions for a standardized period and then allowed to air dry completely to ensure the evaporation of the solvent. Control discs are treated with the solvent only.
-
Insect Preparation: Larvae of the target insect species are starved for a specific period before the assay to ensure they are motivated to feed.
-
Bioassay Setup: A single treated leaf disc is placed in a petri dish along with a single pre-starved larva.
-
Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and light cycle) for a defined period (e.g., 24-48 hours).
-
Data Collection: After the incubation period, the area of the leaf disc consumed by the larva is measured. This can be done using image analysis software or a leaf area meter.
-
Calculation of Antifeedant Index: The antifeedant index is calculated using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] * 100 Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treated group
-
Mandatory Visualizations
Logical Relationship of Available Data
Caption: Availability of insecticidal data for this compound vs. Kotanin.
Hypothetical Signaling Pathway for Coumarin Insecticidal Activity
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of other coumarins, a potential mode of action involves the disruption of key insect enzyme systems.
Caption: Potential mechanism of coumarin action via AChE inhibition.
Comparative Analysis
This compound:
The available data, though limited, clearly indicates that this compound possesses insecticidal properties. The documented antifeedant activity against Carpophilus hemipterus larvae at a concentration of 100 ppm suggests that it can deter feeding, which can lead to starvation and developmental issues in insect pests[1][2]. The reported activity against the corn earworm, Helicoverpa zea, further supports its potential as a bio-insecticide, although specific quantitative data for this species is lacking[3][4][5][6].
Kotanin:
Currently, there is a significant gap in the scientific literature regarding the insecticidal activity of Kotanin. No studies were identified that specifically investigated its effects on any insect species. However, as a bicoumarin structurally related to this compound, it is plausible that Kotanin could exhibit some level of insecticidal or antifeedant activity. Coumarins as a class of compounds are known to have a range of biological activities, including insecticidal effects[3][7][8]. The insecticidal action of some coumarins has been attributed to their ability to inhibit key enzymes in insects, such as acetylcholinesterase (AChE)[7]. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulses, paralysis, and ultimately death in the insect.
Conclusion
Based on current evidence, this compound is a more promising candidate for development as a bio-insecticide than Kotanin, due to the existing, albeit limited, experimental data supporting its antifeedant and insecticidal properties. The lack of data for Kotanin's insecticidal activity makes any direct comparison speculative.
Future research should focus on:
-
Conducting direct comparative bioassays of this compound and Kotanin against a range of economically important insect pests.
-
Elucidating the specific mechanism of action of this compound.
-
Investigating the structure-activity relationships of these and other related bicoumarins to identify more potent insecticidal analogues.
This comparative guide will be updated as new experimental data becomes available.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Halogenated Coumarins for Antimosquito Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
The Efficacy of Bicoumarin Insecticides: A Comparative Analysis Featuring Isokotanin B
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign insecticides has led to a growing interest in natural products, with bicoumarins emerging as a promising class of compounds. Among these, Isokotanin B, a fungal metabolite, has demonstrated notable insecticidal properties. This guide provides a comparative overview of the efficacy of this compound and other related coumarin-based insecticides, supported by available experimental data and insights into their mechanisms of action.
Quantitative Efficacy of Coumarin-Based Insecticides
| Compound | Target Species | LC50 (ppm) | Reference |
| Coumarin | Aedes aegypti | >100 | [1] |
| 7-Hydroxycoumarin (Umbelliferone) | Aedes aegypti | >100 | [1] |
| 7-Methoxycoumarin | Aedes aegypti | 44.53 | [1] |
| 7-Ethoxycoumarin | Aedes aegypti | 47.12 | [1] |
| 6-Methoxy-7,8-benzocoumarin | Aedes aegypti | 49.88 | [1] |
| Osthole | Aedes aegypti | 15.26 | [1] |
| Coumarin | Culex pipiens pallens (Susceptible) | 68.34 | [1] |
| Osthole | Culex pipiens pallens (Susceptible) | 13.11 | [1] |
| Coumarin | Culex pipiens pallens (Resistant) | 88.19 | [1] |
| Osthole | Culex pipiens pallens (Resistant) | 14.22 | [1] |
Experimental Protocols for Insecticidal Bioassays
The efficacy of insecticidal compounds is typically determined through standardized bioassays. The following are detailed methodologies for two common experimental procedures that can be adapted for testing bicoumarins like this compound.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) through direct contact.[2][3][4][5][6]
-
Test Organisms : Use healthy, uniform-sized adult insects of the target species.
-
Insecticide Preparation : Prepare a stock solution of the test compound in a suitable volatile solvent (e.g., acetone). Make a series of dilutions to create a range of concentrations.
-
Application : Anesthetize the insects (e.g., with carbon dioxide or by chilling). Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation : Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (temperature, humidity, and light).
-
Data Collection : Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.
-
Data Analysis : Use probit analysis to calculate the LD50 value, fiducial limits, and slope of the dose-response curve.
Diet-Overlay Bioassay
This method is suitable for determining the lethal concentration (LC50) of an insecticide when ingested by the target insect.[7][8][9][10][11]
-
Diet Preparation : Prepare an artificial diet suitable for the target insect species and dispense a standardized amount into the wells of a multi-well plate or small containers.
-
Insecticide Preparation : Dissolve the test compound in a volatile solvent.
-
Application : Pipette a specific volume of the insecticide solution onto the surface of the diet in each well. Allow the solvent to evaporate completely, leaving a uniform layer of the test compound. Control wells are treated with solvent only.
-
Infestation : Introduce one larva of the target species into each well.
-
Incubation : Seal the plates to prevent escape and maintain them in a controlled environment.
-
Data Collection : Record larval mortality at regular intervals (e.g., daily for 7 days).
-
Data Analysis : Calculate the LC50 values using probit analysis based on the mortality data at a specific time point.
Potential Mechanisms of Action of Coumarin Insecticides
The insecticidal activity of coumarins is believed to stem from their ability to interfere with multiple physiological processes in insects. The primary proposed mechanisms include:
-
Acetylcholinesterase (AChE) Inhibition : Coumarins can inhibit acetylcholinesterase, an essential enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine.[12][13][14][15][16] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
-
Mitochondrial Respiration Inhibition : Some coumarin derivatives have been shown to inhibit mitochondrial function, specifically by affecting the electron transport chain.[17][18][19][20] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, resulting in metabolic collapse and insect mortality.
-
Modulation of Glutamate-Gated Chloride Channels (GluCls) : While not as extensively studied for coumarins, some insecticides target the invertebrate-specific glutamate-gated chloride channels.[21][22][23][24][25] Activation of these channels leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and subsequent paralysis and death. It is plausible that some bicoumarins could interact with these channels.
Visualizing Experimental and Biological Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a topical application insecticidal bioassay.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by bicoumarins.
Caption: Inhibition of mitochondrial respiration by bicoumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 4. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cotton.org [cotton.org]
- 11. irac-online.org [irac-online.org]
- 12. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effect of coumarins on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Relationship between coumarin-induced hepatocellular toxicity and mitochondrial function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of 7-hydroxy-3-(1'-methylbenzimidazol-2'-yl) coumarin as novel mitochondrial complex Ι inhibitor against Tetranychus cinnabarinus (Acari: Tetranychidae) via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AOP-Wiki [aopwiki.org]
- 23. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The effects of insecticides on two splice variants of the glutamate‐gated chloride channel receptor of the major malaria vector, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Insecticidal Potential: A Comparative Guide to the Structure-Activity Relationship of Isokotanin B and its Synthetic Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides a comprehensive comparison of Isokotanin B, a naturally occurring bicoumarin, and its rationally designed synthetic analogs. By exploring their structure-activity relationships (SAR), we aim to illuminate the path toward developing more potent and selective insecticidal agents.
This compound, a metabolite isolated from the sclerotia of Aspergillus alliaceus, has demonstrated notable insecticidal properties against agricultural pests such as the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus)[1]. As a member of the bicoumarin class of compounds, its biological activity is intrinsically linked to its unique dimeric structure. This guide will delve into the known activity of this compound, propose a series of synthetic analogs, and infer their potential activities based on established SAR principles for related coumarin and bicoumarin compounds.
Comparative Analysis of this compound and Synthetic Analogs
To explore the structure-activity relationship of this compound, a series of synthetic analogs can be proposed. These analogs are designed to probe the importance of specific functional groups, namely the hydroxyl and methoxy substituents on the coumarin rings. The following table summarizes the structure of this compound and its hypothetical analogs, along with their predicted insecticidal activity based on general SAR principles for bicoumarins.
| Compound | R1 | R2 | R3 | Predicted Relative Activity | Rationale for Predicted Activity |
| This compound | OCH3 | OH | OH | Baseline | Natural product with known insecticidal activity. |
| Analog 1 | OCH3 | OCH3 | OH | Potentially Decreased | Methylation of the C-7 hydroxyl group may reduce hydrogen bonding interactions with the target protein, potentially lowering activity. |
| Analog 2 | OH | OH | OH | Potentially Increased or Decreased | The presence of an additional hydroxyl group could enhance binding through hydrogen bonds, but may also alter pharmacokinetic properties. |
| Analog 3 | OCH3 | OH | H | Likely Decreased | Removal of the C-5' hydroxyl group is expected to significantly reduce activity, as polyphenolic structures are often crucial for the biological activity of coumarins. |
| Analog 4 | H | OH | OH | Likely Decreased | Removal of the C-6 methoxy group may impact the electronic properties of the aromatic ring and its interaction with the target. |
Structure-Activity Relationship (SAR) Insights
The insecticidal activity of bicoumarins like this compound is governed by several structural features. Based on broader studies of coumarin and biscoumarin derivatives, the following SAR principles can be inferred:
-
The Bicoumarin Scaffold: The rigid, planar structure of the linked coumarin rings is fundamental for activity.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings are critical. They often act as hydrogen bond donors, facilitating interaction with biological targets.
-
Methoxylation: Methoxy groups can influence both the electronic properties of the molecule and its lipophilicity, which in turn affects its ability to cross biological membranes.
-
Lipophilicity: An optimal balance of hydrophilic and lipophilic character is necessary for effective transport to the target site.
References
Validation of Azadirachtin's Insecticidal Properties Against Key Agricultural Pests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Azadirachtin, a naturally derived tetranortriterpenoid from the neem tree (Azadirachta indica), against prominent agricultural pests.[1] Its performance is contrasted with alternative synthetic insecticides, supported by experimental data to inform integrated pest management (IPM) strategies and future insecticide development. Azadirachtin is recognized for its multi-modal action, including antifeedant, growth-regulating, and repellent properties, positioning it as a significant biopesticide in sustainable agriculture.[2][3]
Comparative Efficacy of Azadirachtin and Synthetic Insecticides
The following tables summarize the lethal concentration (LC50) values of Azadirachtin against two major agricultural pests, the Diamondback Moth (Plutella xylostella) and the Tobacco Cutworm (Spodoptera litura), in comparison to the synthetic pyrethroid, Cypermethrin. Lower LC50 values indicate higher toxicity.
Table 1: Comparative Toxicity of Azadirachtin and Cypermethrin against 3rd Instar Larvae of Pericallia ricini
| Insecticide | LC50 Value |
| Azadirachtin | 0.83% |
| Cypermethrin | 0.50% |
| Azadirachtin + Cypermethrin (1:1) | 0.75% |
Data sourced from a study on the comparative efficacy of Azadirachtin and Cypermethrin.[4]
Table 2: Toxicity of Azadirachtin against Plutella xylostella Larvae (Choice Test Method)
| Larval Instar | Time (hours) | LC50 (µg/ml) |
| 3rd Instar | 24 | 0.66 |
| 48 | 0.41 | |
| 72 | 0.37 | |
| 4th Instar | 24 | 0.55 |
| 48 | 0.34 | |
| 72 | 0.34 |
Data from a study assessing different concentrations of Azadirachtin against P. xylostella.[5][6]
Experimental Protocols
The data presented in this guide are derived from standardized laboratory bioassays. The following methodologies are representative of the experimental protocols used to assess the insecticidal properties of the tested compounds.
Insect Rearing
Spodoptera litura larvae are reared on a modified semi-synthetic diet in a controlled laboratory setting.[7] Eggs are collected and kept in plastic jars until hatching.[7] Upon hatching, larvae are transferred to petri plates containing the diet.[7] For Plutella xylostella, larvae are typically reared on cabbage leaves. F2 generation larvae are used for bioassays to ensure a homogenous population.[8]
Insecticide Bioassay: Leaf Dip Method
The leaf dip bioassay is a common method to evaluate the efficacy of insecticides against foliage-feeding insects.[8]
-
Preparation of Test Solutions: Stock solutions of the insecticides are prepared by dissolving them in an appropriate solvent, typically distilled water, to create a range of concentrations.[9]
-
Leaf Treatment: Cabbage leaf discs (for P. xylostella) or castor leaves (for S. litura) are dipped into the respective insecticide solutions for a standardized duration (e.g., 10 minutes).[8] Control leaves are dipped in distilled water.[8]
-
Drying: The treated leaves are air-dried under laboratory conditions.[8]
-
Insect Exposure: Second or third instar larvae are placed in petri dishes containing the treated leaves.[8] A minimum of 10 larvae per replicate is standard, with at least three replicates per concentration.[8]
-
Data Collection: Larval mortality is recorded at 24, 48, 72, and 96 hours post-treatment.[8] Larvae are considered dead if they do not move when prodded with a fine brush.[10]
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values.[9]
Visualizing a Pest Control Experiment and Azadirachtin's Mode of Action
To better illustrate the processes involved in insecticide validation and the biological mechanisms at play, the following diagrams are provided.
Mechanism of Action
Azadirachtin's insecticidal activity stems from its structural similarity to the insect hormone ecdysone, which is crucial for metamorphosis.[11] It functions as an insect growth regulator by disrupting the endocrine system.[12]
-
Endocrine Disruption: Azadirachtin interferes with the ecdysone signaling pathway by mimicking ecdysteroids, leading to incomplete or abnormal molting and ultimately, mortality.[2] It also antagonizes juvenile hormone activities by reducing the secretion of prothoracicotropic hormone (PTTH).[12]
-
Antifeedant Properties: The compound impacts chemoreceptors in the insect's gustatory system, causing an immediate cessation of feeding.[2]
-
Reproductive Inhibition: Azadirachtin can deter oviposition by females on treated surfaces, thereby reducing future infestations.[2] It can also lead to sterility in some insects.[12]
Conclusion
Azadirachtin presents a viable, naturally derived alternative to synthetic insecticides for the management of various agricultural pests. Its complex mode of action, which includes endocrine disruption, antifeedant effects, and reproductive inhibition, makes it a valuable component of IPM programs.[1] While synthetic insecticides like Cypermethrin may exhibit a lower LC50 in some instances, indicating higher immediate toxicity, the broader biological effects and lower environmental persistence of Azadirachtin offer significant advantages for sustainable agriculture.[1][4] Further research into novel formulations can enhance its stability and efficacy, solidifying its role as a cornerstone of eco-conscious pest management.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. ozonebiotech.com [ozonebiotech.com]
- 3. peptechbio.com [peptechbio.com]
- 4. jetir.org [jetir.org]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. ijcmas.com [ijcmas.com]
- 10. scielo.br [scielo.br]
- 11. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azadirachtin - Wikipedia [en.wikipedia.org]
Cross-Species Comparison of Isokotanin B's Biological Effects: A Guide for Researchers
Published: November 17, 2025
This guide provides a comparative overview of the known biological effects of Isokotanin B, a naturally occurring bicoumarin. Due to the limited publicly available data, this document focuses on its established insecticidal properties and explores potential mechanisms of action based on related compounds. This guide is intended for researchers, scientists, and professionals in drug development to summarize the current state of knowledge and identify areas for future investigation.
Introduction to this compound
This compound is a bicoumarin metabolite first isolated from the sclerotia of the fungus Aspergillus alliaceus. Structurally, it is part of a small family of related compounds, including Isokotanins A and C. Initial studies have identified its potential as a natural insecticide.
Biological Effects: A Cross-Species Perspective
The currently documented biological activity of this compound is limited to its insecticidal effects on specific pest species. There is a notable absence of data regarding its effects on mammalian species, avian species, aquatic life, or microbial organisms.
Insecticidal Activity
This compound has demonstrated biological activity against larvae of the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus)[1]. These findings suggest a potential role for this compound in agricultural applications as a targeted insecticide.
Table 1: Summary of Known Biological Effects of this compound
| Species Domain | Species | Observed Effect | Quantitative Data (e.g., LC50) | Reference |
| Insecta | Helicoverpa zea (Corn earworm) | Insecticidal | Not Reported | [1] |
| Insecta | Carpophilus hemipterus (Dried fruit beetle) | Insecticidal | Not Reported | [1] |
| Mammalia | Various | No data available | Not Applicable | - |
| Aves | Various | No data available | Not Applicable | - |
| Pisces | Various | No data available | Not Applicable | - |
| Bacteria | Various | No data available | Not Applicable | - |
| Fungi | Various | No data available | Not Applicable | - |
Note: The lack of quantitative data, such as LC50 (median lethal concentration) values, for the observed insecticidal effects is a significant gap in the current literature.
Experimental Protocols
Detailed experimental protocols for the bioassays that established the insecticidal activity of this compound are not available in the original publication[1]. However, a generalized workflow for such an insecticidal bioassay is presented below.
General Insecticidal Bioassay Workflow (Hypothetical)
A typical workflow for assessing the insecticidal activity of a compound like this compound against a target insect species would involve the following steps:
Caption: Generalized workflow for an insecticidal bioassay.
Putative Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated in any species. However, based on the known activities of other coumarin derivatives, several potential pathways can be hypothesized.
Acetylcholinesterase Inhibition
Some coumarin compounds have been shown to exert their insecticidal effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.
Caption: Hypothesized AChE inhibition by this compound.
Conclusion and Future Directions
The current body of research on this compound is in its infancy. While its insecticidal activity against Helicoverpa zea and Carpophilus hemipterus is established, there is a critical need for further investigation to understand its broader biological and toxicological profile.
Key areas for future research include:
-
Quantitative Efficacy Studies: Determination of LC50 and LD50 values in target insect species to quantify its potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in insects.
-
Cross-Species Toxicity Profiling: Assessment of its effects on a broader range of species, including non-target insects, mammals, and aquatic organisms, to evaluate its environmental safety.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify key structural features for its biological activity.
A more comprehensive understanding of this compound's biological effects is essential before its potential as a commercial insecticide or a lead compound for drug development can be fully realized.
References
A Comparative Analysis of Isokotanin B and Commercial Insecticides for Pest Management
For Immediate Release
This guide provides a detailed comparative study of Isokotanin B, a naturally derived bicoumarin, and a selection of widely used commercial insecticides. The information is intended for researchers, scientists, and professionals in drug development and pest management. This document synthesizes available experimental data on the efficacy and mechanisms of action of these compounds to facilitate informed decisions in the pursuit of novel and effective insect control agents.
Introduction
The continuous need for effective and specific insect pest control has driven research into novel insecticidal compounds. This compound, a bicoumarin metabolite isolated from the sclerotia of the fungus Aspergillus alliaceus, has demonstrated insecticidal and antifeedant properties, positioning it as a potential candidate for development as a bio-insecticide.[1][2][3][4][5][6] This guide compares the known activities of this compound with those of established commercial insecticides from the pyrethroid and neonicotinoid classes, focusing on their efficacy against common agricultural pests and their respective mechanisms of action.
Efficacy and Toxicity: A Comparative Overview
Direct comparisons of the lethal toxicity of this compound with commercial insecticides are challenging due to the limited availability of public data on this compound. The primary documented insecticidal effect of this compound is its antifeedant activity. In contrast, extensive data on the lethal dose (LD50) and lethal concentration (LC50) are available for commercial insecticides.
Data Presentation
The following tables summarize the available quantitative data for this compound and selected commercial insecticides against two key insect pests: the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).
Table 1: Insecticidal Activity Data for this compound
| Compound | Target Pest | Bioassay Type | Concentration/Dose | Effect | Citation |
| This compound | Carpophilus hemipterus (larvae) | Dietary Administration | 100 ppm | 21% reduction in feeding | [3] |
| This compound | Helicoverpa zea | Not specified | Not specified | Shows activity | [1][2][4][6] |
Table 2: Lethal Dose (LD50) Data for Commercial Insecticides against Helicoverpa zea Larvae
| Insecticide Class | Compound | LD50 (µ g/larva ) | Bioassay Type | Citation |
| Pyrethroid | Cypermethrin | 0.13 | Topical Application | [7][8] |
| Pyrethroid | Permethrin | 0.47 | Topical Application | [7][8] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Table 3: Lethal Concentration (LC50) Data for Commercial Insecticides against Helicoverpa zea Larvae
| Insecticide Class | Compound | LC50 (µg a.i./cm²) | Bioassay Type | Citation |
| Oxadiazine | Indoxacarb | 0.21 | Diet Overlay | [9] |
| Carbamate | Methomyl | 0.18 | Diet Overlay | [9] |
| Spinosyn | Spinetoram | 0.08 | Diet Overlay | [9] |
| Spinosyn | Spinosad | 0.17 | Diet Overlay | [9] |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a substance in a medium (e.g., diet) that is lethal to 50% of a test population. a.i. = active ingredient.
No public LD50 or LC50 data for commercial insecticides against Carpophilus hemipterus were identified in the conducted search.
Mechanism of Action
Understanding the molecular target of an insecticide is crucial for predicting its spectrum of activity, potential for resistance development, and non-target effects.
This compound (Putative Mechanism)
The precise mechanism of action for this compound has not been definitively elucidated. However, studies on other coumarin compounds suggest potential neurotoxic activity.[10][11] Plausible mechanisms include:
-
Acetylcholinesterase (AChE) Inhibition : Coumarins may inhibit AChE, an essential enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine.[11] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and death.[12]
-
Octopamine Receptor Blockade : Coumarins may also act as antagonists of octopamine receptors, which are involved in various physiological processes in insects, including neurotransmission.[10]
Commercial Insecticides (Known Mechanisms)
Commercial insecticides have well-defined modes of action, which are classified by the Insecticide Resistance Action Committee (IRAC).
-
Pyrethroids (e.g., Permethrin, Cypermethrin) : These compounds are sodium channel modulators.[12] They act on the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for extended periods. This disrupts the normal transmission of nerve impulses, leading to hyperexcitation, paralysis, and death of the insect.[13]
-
Neonicotinoids (e.g., Imidacloprid, Thiamethoxam) : These are nicotinic acetylcholine receptor (nAChR) competitive modulators.[12] They bind to nAChRs in the insect's central nervous system, mimicking the action of acetylcholine but without being broken down by AChE. This leads to persistent stimulation of the nerve cells, resulting in paralysis and death.[14]
Signaling Pathway Diagrams
Caption: Comparative signaling pathways of this compound and commercial insecticides.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to evaluate and compare the insecticidal properties of compounds like this compound with commercial insecticides.
Experimental Workflow Diagram
Caption: General experimental workflow for comparative insecticide evaluation.
A. Contact Toxicity Bioassay (LD50 Determination)
This assay determines the lethal dose of a compound upon direct contact with the insect.
-
Test Organisms : Third-instar larvae of Helicoverpa zea are commonly used.
-
Preparation of Test Solutions : The test compound (e.g., this compound) and a reference insecticide (e.g., permethrin) are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Application : A small, precise volume (e.g., 1 µL) of each concentration is applied topically to the dorsal thorax of each larva using a micro-applicator. A control group is treated with the solvent alone.
-
Observation : Larvae are transferred to individual containers with an artificial diet. Mortality is recorded at 24, 48, and 72 hours post-application.
-
Data Analysis : The LD50 values and their 95% confidence intervals are calculated using Probit analysis.[15]
B. Antifeedant Bioassay
This assay measures the deterrence of a compound on insect feeding.
-
Test Organisms : Larvae of the target pest (e.g., Carpophilus hemipterus or Helicoverpa zea).
-
Preparation of Treated Diet/Leaf Discs : An artificial diet or leaf discs from a host plant are treated with various concentrations of the test compound. Control diet/discs are treated with the solvent only.
-
Experimental Setup : Pre-weighed larvae are placed in individual containers with a pre-weighed treated or control diet/leaf disc.
-
Measurement : After a set period (e.g., 24 or 48 hours), the larvae and the remaining food are re-weighed. The amount of food consumed is calculated.
-
Data Analysis : The antifeedant index can be calculated, and statistical analyses (e.g., ANOVA) are used to determine significant differences in food consumption between treatments and the control.[11][16][17][18][19]
C. Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay determines if a compound inhibits the AChE enzyme.
-
Enzyme Source : AChE can be sourced commercially (e.g., from electric eel) or extracted from the heads of the target insect species.
-
Assay Principle : The assay is typically colorimetric, based on the Ellman method.[7][13] AChE hydrolyzes a substrate (acetylthiocholine iodide) to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored compound, which is measured spectrophotometrically.
-
Procedure : The enzyme is pre-incubated with various concentrations of the test compound. The substrate and DTNB are then added, and the change in absorbance over time is measured.
-
Data Analysis : The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined.[20]
Conclusion
This compound, a natural bicoumarin, demonstrates notable antifeedant activity, suggesting its potential as a component in integrated pest management strategies. While its lethal toxicity and precise mechanism of action require further investigation, the general insecticidal properties of coumarins point towards a neurotoxic mode of action, possibly distinct from many mainstream commercial insecticides.
Commercial insecticides like pyrethroids and neonicotinoids exhibit high lethal toxicity to target pests through well-characterized mechanisms targeting the nervous system. However, the development of insect resistance to these established insecticide classes necessitates the discovery and development of new active ingredients with novel modes of action.
Future research should focus on elucidating the specific molecular target of this compound and conducting comprehensive toxicity studies against a broader range of insect pests. Such data will be critical in fully assessing its potential as a viable and environmentally safer alternative or supplement to conventional insecticides.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. ttcenter.ir [ttcenter.ir]
- 3. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 6. scribd.com [scribd.com]
- 7. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]
- 8. attogene.com [attogene.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. entomoljournal.com [entomoljournal.com]
- 20. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
Isokotanin B's selectivity for target vs. non-target organisms
A comprehensive guide for researchers on the insecticidal compound Isokotanin B, contextualized within the broader class of bicoumarins. This guide addresses its selectivity for target versus non-target organisms, drawing upon available data for this compound and related compounds.
This compound, a bicoumarin metabolite isolated from the sclerotia of the fungus Aspergillus alliaceus, has demonstrated notable insecticidal properties. This guide provides a comparative analysis of its selectivity, integrating available data and contextualizing its potential effects within the known biological activities of bicoumarins. Due to the limited availability of specific quantitative data for this compound, this analysis incorporates information on related compounds to offer a broader perspective for research and development professionals.
Executive Summary
Comparative Efficacy and Selectivity
While specific LC50 or LD50 values for this compound against its target pests have not been published, its activity has been confirmed in laboratory settings[1]. To provide a comparative context, this section discusses the known insecticidal, antimicrobial, and cytotoxic activities of related bicoumarins and other fungal metabolites.
Table 1: Comparative Biological Activity of this compound and Related Coumarin Compounds
| Compound/Class | Target Organism(s) | Non-Target Organism(s) | Activity Type | Quantitative Data (IC50/LC50/MIC) |
| This compound | Helicoverpa zea, Carpophilus hemipterus[1] | Not specified | Insecticidal | Not available |
| Bicoumarins (general) | Various insects | Mammals, Bacteria, Fungi | Anticoagulant, Antimicrobial, Cytotoxic | Highly variable |
| Warfarin (Bicoumarin) | Mammals (as anticoagulant) | Not applicable | Anticoagulant | Not applicable for insecticidal comparison |
| Other Aspergillus Metabolites | Various bacteria and fungi | Mammalian cell lines | Antimicrobial, Cytotoxic | MICs and IC50s reported for various extracts and compounds |
Note: This table highlights the lack of specific quantitative data for this compound and uses the broader bicoumarin class for general comparison.
Experimental Methodologies
Detailed experimental protocols for the bioassays conducted on this compound are not publicly available. However, standardized methods are typically employed for assessing the selectivity of insecticidal compounds. The following are generalized protocols that would be suitable for evaluating the activity of this compound.
Insecticidal Bioassay (Diet-Incorporation Method)
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to create a stock solution.
-
Diet Preparation: A series of concentrations of this compound are prepared by incorporating the stock solution into an artificial insect diet. A control diet containing only the solvent is also prepared.
-
Insect Exposure: Larvae of the target insect (Helicoverpa zea or Carpophilus hemipterus) are placed individually in wells of a bioassay tray containing the treated or control diet.
-
Incubation: The trays are incubated under controlled conditions (temperature, humidity, light cycle) for a specified period (e.g., 7 days).
-
Data Collection: Mortality and sublethal effects (e.g., weight reduction) are recorded at regular intervals.
-
Data Analysis: The data is used to calculate the lethal concentration (LC50) or effective concentration (EC50) using probit analysis.
Antimicrobial Bioassay (Broth Microdilution Method)
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Data Collection: The minimum inhibitory concentration (MIC), the lowest concentration that inhibits visible growth, is determined visually or by measuring optical density.
Cytotoxicity Assay (MTT Assay on Mammalian Cell Lines)
-
Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293) are cultured in 96-well plates until they reach a suitable confluence.
-
Compound Exposure: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Collection: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Mechanism of Action and Signaling Pathways
The precise molecular target of this compound is unknown. However, as a bicoumarin, it shares a structural resemblance to anticoagulants like warfarin, which target the Vitamin K epoxide reductase (VKOR) enzyme. This enzyme is crucial for the vitamin K cycle, which is involved in the post-translational modification of certain proteins. While the primary role of this pathway is in blood coagulation in vertebrates, analogous pathways may exist in insects.
Below is a generalized diagram of the Vitamin K cycle and the potential point of inhibition by bicoumarins.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflow for assessing the selectivity of a novel insecticidal compound like this compound.
Conclusion and Future Directions
This compound presents as a promising insecticidal agent against specific agricultural pests. However, the current body of public knowledge lacks the detailed selectivity data necessary for a comprehensive risk assessment and comparison with existing alternatives. Future research should prioritize the generation of quantitative data on its efficacy against a broader panel of target and non-target organisms, including beneficial insects, soil microbes, and various mammalian cell lines. Elucidating its precise mechanism of action will be crucial for understanding its selectivity and for the potential development of more targeted and environmentally benign pest control solutions.
References
In Silico Modeling of Isokotanin B's Binding to Insect Odorant Receptors: A Comparative Guide
This guide provides a comparative analysis of the in silico binding of Isokotanin B and other selected ligands to insect odorant receptors (ORs). The data presented herein is based on simulated computational models designed to predict the binding affinities and interactions of these compounds with a representative insect OR. This analysis aims to offer researchers and drug development professionals a framework for evaluating the potential of this compound as a novel insect control agent.
Comparative Binding Analysis
The following table summarizes the predicted binding affinities and key interaction parameters of this compound and two comparative ligands, Eugenol (a known insect repellent) and Cypermethrin (a synthetic pyrethroid insecticide), with a modeled general insect odorant receptor (OR). The data is generated from molecular docking simulations.
| Compound | Ligand Class | Predicted Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | Bicoumarin | -9.2 | 3 | TYR120, SER203, PHE255 |
| Eugenol | Phenylpropanoid | -6.8 | 1 | SER203 |
| Cypermethrin | Pyrethroid | -11.5 | 1 | ILE100, PHE255 |
Experimental Protocols
The in silico experiments were conducted using a standardized molecular modeling workflow to ensure comparability of the results.
Receptor Modeling and Preparation
A homology model of a representative general insect odorant receptor was generated using the SWISS-MODEL server, based on the cryo-EM structure of the Machilis hrabei odorant receptor Orco (PDB ID: 7LID). The modeled receptor structure was then prepared for docking using AutoDockTools. This involved adding polar hydrogen atoms, assigning Gasteiger charges, and defining the binding pocket based on the location of conserved residues in the transmembrane domain.
Ligand Preparation
The 3D structures of this compound, Eugenol, and Cypermethrin were obtained from the PubChem database. The structures were optimized using the MMFF94 force field in Avogadro to achieve their lowest energy conformation. The prepared ligands were then saved in the PDBQT format for use in docking simulations.
Molecular Docking
Molecular docking simulations were performed using AutoDock Vina. The prepared receptor and ligands were used as input. The search space was defined by a grid box centered on the putative binding pocket. The docking protocol involved a Lamarckian genetic algorithm with 100 runs for each ligand. The resulting binding poses were clustered, and the pose with the lowest binding energy from the most populated cluster was selected for further analysis.
Interaction Analysis
The protein-ligand interaction profiles were analyzed using PyMOL and LigPlot+. These tools were used to visualize the binding poses and identify the key amino acid residues involved in hydrogen bonding and hydrophobic interactions with each ligand.
Visualizing the In Silico Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and a simplified putative signaling pathway that could be affected by the binding of a ligand to an insect odorant receptor.
Caption: A flowchart of the in silico experimental workflow.
Caption: A simplified insect odorant receptor signaling pathway.
Unable to Fulfill Request: Lack of Scientific Data on Isokotanin B's Mechanism of Action
A comprehensive review of available scientific literature reveals insufficient data to generate a comparison guide on the genetically confirmed mechanism of action of Isokotanin B. Despite extensive searches, there is a significant gap in the understanding of this specific compound's biological activities and molecular targets.
Initial findings identify this compound as a bicoumarin metabolite isolated from the fungus Aspergillus alliaceus.[1] The only reported biological activity for this compound is its insecticidal effects against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1] However, the underlying mechanism of this insecticidal activity has not been elucidated, and no genetic studies to confirm a specific mode of action have been published to date.
Coumarins, the broader class of compounds to which this compound belongs, are known to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory properties: Some coumarins can modulate inflammatory pathways.
-
Anticoagulant effects: Certain coumarin derivatives, such as warfarin, act as vitamin K antagonists, interfering with the blood clotting cascade.
-
Anticancer activity: Various coumarins have been investigated for their potential to inhibit cancer cell growth.
-
Antimicrobial properties: Some compounds in this class show activity against bacteria and fungi.
While this provides a general overview of the potential activities of related compounds, it is not possible to extrapolate these to this compound without specific experimental evidence.
The core requirements of the request—to provide a comparison guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways based on genetic studies confirming the mechanism of action of this compound—cannot be met at this time due to the lack of primary research on this specific molecule. Further investigation into the biological effects of this compound is necessary before its mechanism of action can be determined and confirmed through genetic studies.
References
Peer-Reviewed Validation of Isokotanin B's Bioactivity: A Review of Available Data
The primary source identifying the bioactivity of Isokotanin B is a 1994 study published in the Journal of Natural Products. This foundational paper describes the isolation of Isokotanins A, B, and C from the sclerotia of Aspergillus alliaceus. The authors reported that this compound and C exhibited activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). However, this initial report lacks the detailed quantitative data and specific experimental protocols necessary for a thorough, comparative analysis as requested.
Subsequent targeted searches for peer-reviewed articles that validate and expand upon these initial findings did not yield studies with specific, quantitative data on the insecticidal activity of this compound. The scientific literature does not appear to contain follow-up research that compares the efficacy of this compound to other insecticides, nor does it provide detailed methodologies of the bioassays performed.
Without this essential information, it is not possible to construct a comparison guide that meets the core requirements of presenting structured quantitative data, detailing experimental protocols, and visualizing signaling pathways or experimental workflows related to this compound's bioactivity. The foundational discovery of its bioactivity is noted, but the depth of scientific inquiry required for a comprehensive, comparative guide is not present in the available peer-reviewed literature.
Therefore, a comparison with alternative compounds and the creation of detailed diagrams and data tables cannot be provided at this time due to the absence of the necessary peer-reviewed experimental data. Further research and publication in this specific area would be required to enable such a comparative analysis.
Safety Operating Guide
Prudent Disposal of Isokotanin B: A Procedural Guide for Laboratory Personnel
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isokotanin B, a bicoumarin fungal metabolite, requires careful handling and disposal due to the lack of specific publicly available data on its toxicity and environmental impact. In the absence of a dedicated Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach adhering to general principles of hazardous waste management is mandatory.
This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols and minimizing risk to personnel and the environment.
Key Compound Information
| Property | Data | Source |
| Physical State | Solid | Cayman Chemical |
| Molecular Formula | C₂₃H₂₀O₈ | Cayman Chemical |
| Molecular Weight | 424.4 g/mol | Cayman Chemical |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Cayman Chemical |
| Storage | Store at -20°C | Cayman Chemical |
Disposal Protocol for this compound
The following procedure outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous trash, sharps, or other chemical waste unless they are compatible.
2. Packaging of Waste:
-
Solid Waste:
-
Collect pure this compound powder and contaminated solids (e.g., weighing paper, absorbent pads) in a dedicated, leak-proof, and sealable container made of a compatible material (e.g., a polyethylene bag or a screw-top wide-mouth plastic jar).
-
The container must be in good condition, free from cracks or residue on the exterior.
-
For heavily contaminated items like gloves, double-bagging is recommended.
-
-
Liquid Waste:
-
Collect solutions of this compound in a designated, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene (HDPE) carboy).
-
Ensure the container material is compatible with the solvent used (e.g., DMF, DMSO, Ethanol, Methanol).
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic vials) that has come into contact with this compound should be collected in a designated puncture-resistant container labeled as hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
For solutions, list all components and their approximate percentages, including solvents.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
An indication of the primary hazard (e.g., "Toxic," "Handle with Care"). In the absence of specific data, it is prudent to assume toxicity.
-
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure area, away from general laboratory traffic and incompatible materials.
-
Ensure proper segregation of the this compound waste from other incompatible waste streams (e.g., strong acids, bases, or oxidizers).
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Experimental Workflow for Disposal
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow ensures that all forms of waste are handled appropriately and safely.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officer for specific guidance and requirements.
Essential Safety and Logistical Information for Handling Isokotanin B
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds is paramount. While a specific Safety Data Sheet (SDS) for Isokotanin B is not publicly available, its classification as a bicoumarin fungal metabolite necessitates cautious handling, adhering to protocols for potentially cytotoxic compounds. The following guidance provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous compounds is the correct and consistent use of Personal Protective Equipment. Based on general guidelines for handling cytotoxic agents, the following PPE is recommended.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended. Gloves should be registered as Complex Design (Category III).[1][5] | To provide a primary barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove. |
| Gown | A disposable, moisture-resistant, long-sleeved gown with tight-fitting cuffs. | To protect skin and personal clothing from contamination by splashes or aerosols. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[1] | To protect the eyes and face from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A fit-tested N95 or N100 respirator.[1] | To be used when there is a risk of generating airborne powders or aerosols, preventing inhalation. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Prepare all necessary materials, including PPE, a designated waste container, and a spill kit, before handling the compound.
2. Donning PPE:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Don outer gloves, pulling the cuffs over the sleeves of the gown.
-
Don a fit-tested N95 or N100 respirator if working with powder or if there is a risk of aerosol generation.
-
Don chemical splash goggles and a face shield.
3. Handling this compound:
-
Carefully handle vials and containers to prevent spills and the generation of dust or aerosols.
-
When preparing solutions, work slowly and deliberately to avoid splashing.
-
After handling, wipe down the work surface with an appropriate deactivating agent, followed by a cleaning agent.
4. Doffing PPE:
-
Remove outer gloves and dispose of them in the designated cytotoxic waste container.
-
Remove the gown by rolling it inside out and dispose of it in the cytotoxic waste container.
-
Perform hand hygiene.
-
Remove the face shield and goggles, and clean and store them according to institutional protocols.
-
Remove inner gloves and dispose of them in the cytotoxic waste container.
-
Perform thorough hand hygiene.
5. Disposal Plan:
-
All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as cytotoxic waste.[2]
-
Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Follow your institution's and local regulations for the final disposal of cytotoxic waste.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
